2-Chloro-4,6-dimethoxypyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4,6-dimethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2/c1-10-5-3-6(8)9-7(4-5)11-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDKCAQIDLSIDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=C1)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40447177 | |
| Record name | 2-Chloro-4,6-dimethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40447177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108279-89-6 | |
| Record name | 2-Chloro-4,6-dimethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40447177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Chloro-4,6-dimethoxypyridine chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4,6-dimethoxypyrimidine is a versatile heterocyclic compound that serves as a critical intermediate in the synthesis of a wide range of organic molecules. Identified by its CAS Number 13223-25-1, this pyrimidine derivative is particularly significant in the agrochemical and pharmaceutical industries.[1][2] Its unique structure, featuring a reactive chlorine atom and two methoxy groups, allows for diverse chemical modifications, making it an invaluable building block for creating complex, bioactive compounds.[2] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and applications, tailored for professionals in research and development.
Chemical Structure and Identifiers
The structure of 2-Chloro-4,6-dimethoxypyrimidine is characterized by a pyrimidine ring substituted with a chlorine atom at the C2 position and two methoxy groups at the C4 and C6 positions.
References
An In-depth Technical Guide to 2-Chloro-4,6-dimethoxypyridine
CAS Number: 13223-25-1
This technical guide provides a comprehensive overview of 2-Chloro-4,6-dimethoxypyridine, a versatile heterocyclic compound. It is intended for researchers, scientists, and professionals in the fields of drug development and agrochemical synthesis. This document details its physicochemical properties, synthesis protocols, key applications, and spectroscopic characterization.
Physicochemical Properties
This compound is a white to slightly yellow crystalline powder.[1][2] Its core structure, a pyrimidine ring substituted with a chlorine atom and two methoxy groups, makes it a valuable intermediate in organic synthesis.[3] The methoxy groups enhance its reactivity and solubility, facilitating its use in creating more complex molecules.[3]
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 13223-25-1 | [1][4] |
| Molecular Formula | C₆H₇ClN₂O₂ | [1][4][5] |
| Molecular Weight | 174.585 g/mol | [1][4][5] |
| Appearance | White to light yellow powder/crystal | [1][2][6] |
| Melting Point | 100-105 °C | [1][3][5] |
| Boiling Point | 317.1 ± 22.0 °C at 760 mmHg | [1][5] |
| Density | 1.3 ± 0.1 g/cm³ | [1][5] |
| Flash Point | 145.6 ± 22.3 °C | [1][5] |
| Exact Mass | 174.019608 Da | [1][5] |
| Polar Surface Area (PSA) | 44.24 Ų | [1][5] |
| LogP | 1.88 | [5] |
| Purity | ≥98% (GC), ≥99.0% (Assay) | [1][3] |
| IUPAC Name | 2-chloro-4,6-dimethoxypyrimidine | [2][4] |
Synthesis Protocols
Several methods for the synthesis of 2-Chloro-4,6-dimethoxypyrimidine have been reported. A common laboratory-scale synthesis involves the diazotization of 2-amino-4,6-dimethoxypyrimidine. An alternative industrial method starts from malononitrile.
Experimental Protocol 1: Synthesis from 2-Amino-4,6-dimethoxypyrimidine
This method involves the diazotization of the corresponding amino-pyrimidine followed by a Sandmeyer-type reaction.
Materials:
-
2-Amino-4,6-dimethoxypyrimidine
-
36% Hydrochloric Acid
-
Sodium Nitrite (NaNO₂)
-
30% Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure: [6]
-
A 5-liter four-necked flask is charged with 1,260 ml of 36% hydrochloric acid and cooled to 0°C.[6]
-
In batches, 180 g (1.16 moles) of 2-amino-4,6-dimethoxypyrimidine is added to the flask. The mixture is stirred for approximately 1 hour until it reaches a syrupy consistency.[6]
-
The reaction mixture is further cooled to -15°C.[6]
-
A solution of 159 g (2.3 moles) of sodium nitrite in 260 ml of water is added dropwise over about 1 hour with vigorous stirring, maintaining the temperature between -15°C and -10°C.[6]
-
After the addition is complete, stirring is continued for another hour at -15°C to -10°C to ensure the reaction goes to completion.[6]
-
The reaction is neutralized to pH 7 by the slow, dropwise addition of 1.5 liters of 30% aqueous NaOH, while keeping the temperature at -5°C.[6]
-
The resulting purple, clay-like solid is collected by filtration under reduced pressure.[6]
-
The target compound, 2-chloro-4,6-dimethoxypyrimidine, is extracted from the solid using 3 liters of ethyl acetate.[6]
-
The organic layer is washed with water and dried over anhydrous sodium sulfate.[6]
-
The solvent is removed to yield the crude product.[6]
-
The crude product is purified by silica gel chromatography to yield white crystals.[6] The reported yield for this specific protocol is approximately 29.9%, with a melting point of 101.5-102.5°C.[6]
References
- 1. innospk.com [innospk.com]
- 2. 2-Chloro-4,6-dimethoxypyrimidine | 13223-25-1 [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-Chloro-4,6-dimethoxypyrimidine | C6H7ClN2O2 | CID 5152323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-CHLORO-4,6-DIMETHOXYPYRIMIDINE | CAS#:13223-25-1 | Chemsrc [chemsrc.com]
- 6. 2-Chloro-4,6-dimethoxypyrimidine | 13223-25-1 [chemicalbook.com]
An In-depth Technical Guide to 2-Chloro-4,6-dimethoxypyrimidine
Note to the reader: The request specified "2-Chloro-4,6-dimethoxypyridine." However, publicly available scientific data predominantly refers to "2-Chloro-4,6-dimethoxypyrimidine," a structurally related but distinct compound. This guide will focus on the pyrimidine derivative, which is a significant building block in medicinal and agricultural chemistry.
Introduction
2-Chloro-4,6-dimethoxypyrimidine is a versatile heterocyclic compound widely utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its unique structure, featuring a reactive chlorine atom and two methoxy groups on a pyrimidine core, allows for diverse chemical modifications, making it an invaluable scaffold in drug discovery and the development of crop protection agents.[2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, safety information, and applications, with a focus on its role in modern chemical research and development.
Chemical and Physical Properties
2-Chloro-4,6-dimethoxypyrimidine is a white to light yellow crystalline powder.[1][2] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-chloro-4,6-dimethoxypyrimidine | [3] |
| CAS Number | 13223-25-1 | [1][2] |
| Molecular Formula | C₆H₇ClN₂O₂ | [1][2][3] |
| Molecular Weight | 174.58 g/mol | [2][3] |
| Melting Point | 100 - 105 °C | [1][2] |
| Boiling Point | 317.1 ± 22.0 °C at 760 mmHg | [1] |
| Density | 1.3 ± 0.1 g/cm³ | [1] |
| Appearance | White to light yellow powder/crystal | [1][2] |
| Purity | ≥ 98% (GC) | [2] |
Spectroscopic Data
| Spectroscopic Data | Information |
| ¹H NMR | Spectral data available.[4] |
| ¹³C NMR | Spectral data available.[3] |
| IR Spectra | Spectral data available.[3][5] |
| Mass Spectra | Spectral data available.[4] |
Safety and Hazard Information
2-Chloro-4,6-dimethoxypyrimidine is classified as harmful if swallowed and causes serious eye irritation.[3][6] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[7][8] Work should be conducted in a well-ventilated area to avoid inhalation of dust.[7][9]
| Hazard Statement | Code |
| Harmful if swallowed | H302 |
| Causes serious eye irritation | H319 |
| Precautionary Statement | Code |
| Wash face, hands and any exposed skin thoroughly after handling. | P264 |
| Do not eat, drink or smoke when using this product. | P270 |
| Wear protective gloves/protective clothing/eye protection/face protection. | P280 |
| IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | P301+P312 |
| IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | P305+P351+P338 |
Applications in Research and Development
The reactivity of the chlorine atom at the 2-position of the pyrimidine ring makes this compound an excellent substrate for nucleophilic substitution reactions. This property is extensively exploited in the synthesis of more complex molecules with desired biological activities.
Pharmaceutical Development
2-Chloro-4,6-dimethoxypyrimidine serves as a crucial intermediate in the synthesis of various pharmaceutical agents, including potential antiviral and anticancer drugs.[2] The pyrimidine scaffold is a common feature in many biologically active molecules, and the ability to functionalize this core structure is of great interest to medicinal chemists.
Agrochemical Synthesis
A primary application of this compound is in the production of herbicides.[1][2] It is a key precursor for the synthesis of pyrimidine salicylic acid herbicides such as Pyribenzoxim, Pyrithiobac-Sodium, and Bispyribac, which are vital for weed control in agriculture.[1]
Experimental Protocols
Synthesis of 2-Chloro-4,6-dimethoxypyrimidine
Several methods for the synthesis of 2-Chloro-4,6-dimethoxypyrimidine have been reported. One common laboratory-scale procedure involves the diazotization of 2-amino-4,6-dimethoxypyrimidine followed by a Sandmeyer-type reaction.
Materials:
-
2-amino-4,6-dimethoxypyrimidine
-
Concentrated Hydrochloric Acid (36%)
-
Sodium Nitrite (NaNO₂)
-
Sodium Hydroxide (NaOH)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
Cool 1,260 ml of 36% hydrochloric acid in a 5-liter four-necked flask to 0°C.[10]
-
Slowly add 180 g (1.16 moles) of 2-amino-4,6-dimethoxypyrimidine in batches while stirring. Continue stirring for approximately 1 hour until the mixture becomes syrupy.[10]
-
Cool the reaction mixture to -15°C.[10]
-
Slowly add a solution of 159 g (2.3 moles) of sodium nitrite in 260 ml of water dropwise over about 1 hour, maintaining vigorous stirring.[10]
-
After the addition is complete, continue stirring at -15°C to -10°C for 1 hour.[10]
-
Neutralize the reaction mixture to pH 7 by the slow, dropwise addition of 1.5 liters of 30% aqueous NaOH, while keeping the temperature at -5°C.[10]
-
Collect the resulting purple, clay-like solid by filtration under reduced pressure.[10]
-
Extract the target compound from the solid using 3 liters of ethyl acetate.[10]
-
Wash the organic layer with water and dry it over anhydrous sodium sulfate.[10]
-
Remove the solvent under reduced pressure to yield the crude product.[10]
-
Purify the crude product by silica gel chromatography to obtain white crystals of 2-chloro-4,6-dimethoxypyrimidine.[10]
Visualizations
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of 2-Chloro-4,6-dimethoxypyrimidine.
Caption: General Synthesis Workflow
Application in Herbicide Synthesis
This diagram shows the role of 2-Chloro-4,6-dimethoxypyrimidine as a key intermediate in the synthesis of various herbicides.
Caption: Role in Herbicide Synthesis
References
- 1. innospk.com [innospk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Chloro-4,6-dimethoxypyrimidine | C6H7ClN2O2 | CID 5152323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloro-6-methoxypyridine(17228-64-7) 1H NMR [m.chemicalbook.com]
- 5. ias.ac.in [ias.ac.in]
- 6. 2-Chloro-4,6-dimethoxypyrimidine - Safety Data Sheet [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. 2-Chloro-4,6-dimethoxypyrimidine | 13223-25-1 [chemicalbook.com]
An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-4,6-dimethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 2-Chloro-4,6-dimethoxypyridine, a key intermediate in the production of various agrochemicals and pharmaceuticals.
Chemical Properties and Data
This compound is a versatile chemical building block utilized in various synthetic applications. Below is a summary of its key physical and chemical properties.
| Property | Value |
| Molecular Formula | C₆H₇ClN₂O₂ |
| Molecular Weight | 174.58 g/mol |
| CAS Number | 13223-25-1 |
| Appearance | White to light yellow powder or crystals[1] |
| Melting Point | 100-105 °C[1] |
| Boiling Point | 317.1 ± 22.0 °C at 760 mmHg[1] |
| Density | 1.3 ± 0.1 g/cm³[1] |
| Flash Point | 145.6 ± 22.3 °C[1] |
| Solubility | Soluble in many organic solvents. |
| Purity | Typically ≥99.0%[1] |
Synthetic Protocols
There are two primary methods for the synthesis of this compound, each with distinct starting materials and reaction pathways.
Synthesis from Malononitrile
This multi-step synthesis involves the formation of a pyrimidine ring from acyclic precursors.
Caption: Synthesis of this compound from Malononitrile.
Experimental Protocol:
-
Step 1: Synthesis of Dimethyl propanediimidate dihydrochloride
-
In a pressure vessel, a mixture of malononitrile (10-13 wt%), methanol (11.5-15.5 wt%), and a composite solvent (72-77 wt%) is stirred.
-
Anhydrous hydrogen chloride gas is introduced into the mixture under a pressure of 0-20 atm.
-
The reaction is maintained at a temperature between -25 to 120 °C for 1-8 hours, until the concentration of hydrochloric acid reaches approximately 17%.
-
The resulting solid is filtered, washed with the composite solvent, and dried at room temperature to yield dimethyl propanediimidate dihydrochloride.[2]
-
-
Step 2: Synthesis of 3-Amino-3-methoxy-N-cyano-2-propenimidate
-
Dimethyl propanediimidate dihydrochloride is reacted with a 50% aqueous solution of cyanamide in the presence of a base (e.g., sodium bicarbonate and sodium hydroxide) to control the pH between 5 and 8.[3]
-
The reaction temperature is initially kept between -5 to 3 °C and then allowed to rise to room temperature over several hours.[3]
-
The product, 3-amino-3-methoxy-N-cyano-2-propenimidate, is isolated by filtration, washing, and drying.[3]
-
-
Step 3: Synthesis of this compound
-
3-Amino-3-methoxy-N-cyano-2-propenimidate is dissolved in methanol.[3]
-
Hydrogen chloride gas is bubbled through the solution while maintaining the temperature at approximately 5-12 °C.[3]
-
After the reaction is complete, the mixture is neutralized with water.[3]
-
The solvent is partially evaporated, and the product is crystallized by cooling, followed by filtration and drying to give 2-chloro-4,6-dimethoxypyrimidine.[3]
-
Synthesis from 2-Amino-4,6-dimethoxypyrimidine (Sandmeyer-type Reaction)
This method involves the diazotization of an amino group followed by substitution with a chloride ion.
Caption: Sandmeyer-type synthesis of this compound.
Experimental Protocol:
-
2-Amino-4,6-dimethoxypyrimidine is dissolved in concentrated hydrochloric acid and cooled to a temperature between -15 °C and 0 °C.
-
A solution of sodium nitrite in water is added dropwise to the cooled solution, maintaining the low temperature to form the diazonium salt intermediate.[4]
-
This diazonium salt solution is then added to a solution of copper(I) chloride in hydrochloric acid.
-
The reaction mixture is stirred, and upon completion, the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and the solvent is evaporated to yield crude this compound.
-
Purification is typically achieved by recrystallization from a suitable solvent like methanol or by silica gel chromatography.[2]
Characterization Data
The structure and purity of this compound are confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |
| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) |
| ~6.15 (s, 1H, Ar-H) | ~171.0 (C-O) |
| ~3.95 (s, 6H, 2 x OCH₃) | ~163.0 (C-Cl) |
| ~88.0 (Ar-C-H) | |
| ~55.0 (OCH₃) |
Note: The provided NMR data is based on typical chemical shifts for similar structures and may vary slightly based on experimental conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3000-2800 | C-H stretch (alkane) |
| ~1600-1550 | C=N and C=C stretching (aromatic ring)[5] |
| ~1480-1400 | Aromatic ring stretching[5] |
| ~1300-1000 | C-O stretching (methoxy groups) |
| ~800-600 | C-Cl stretching |
Mass Spectrometry (MS)
The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ at m/z 174 and an [M+2]⁺ peak at m/z 176 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.
Expected Fragmentation Pattern:
-
m/z 174/176: Molecular ion ([C₆H₇ClN₂O₂]⁺)
-
m/z 159/161: Loss of a methyl radical (•CH₃)
-
m/z 131/133: Loss of an acetyl radical (•COCH₃) or sequential loss of CH₃ and CO
-
m/z 139: Loss of a chlorine radical (•Cl)
Applications in Synthesis
This compound is a crucial intermediate in the synthesis of several herbicides, particularly those in the pyrimidinyl(thio)benzoate class.[6] One notable example is its use in the production of Bispyribac-sodium.[6][7]
Caption: Synthesis of Bispyribac-sodium from this compound.
This reaction involves the nucleophilic aromatic substitution of the chlorine atom on the pyrimidine ring by the hydroxyl groups of 2,6-dihydroxybenzoic acid.[6][8] The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a suitable solvent.[8] This synthesis pathway highlights the importance of this compound as a precursor to complex, high-value molecules in the agrochemical industry.[7] The compound also serves as an intermediate in the development of various pharmaceuticals, including antiviral and anticancer agents.[9]
References
- 1. CN101265235B - Preparation method of herbicide bispyribac - Google Patents [patents.google.com]
- 2. CN1467206A - Preparation method of 2-chloro-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 3. 2-Chloro-4,6-dimethoxypyrimidine(13223-25-1) IR Spectrum [m.chemicalbook.com]
- 4. Diazotisation [organic-chemistry.org]
- 5. ias.ac.in [ias.ac.in]
- 6. Bispyribac | C19H18N4O8 | CID 443031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Bispyribac-sodium (Ref: KIH-2023) [sitem.herts.ac.uk]
- 8. CN101265235A - Preparation method of herbicide bispyribac - Google Patents [patents.google.com]
- 9. scienceopen.com [scienceopen.com]
A Comprehensive Technical Guide to 2-Chloro-4,6-dimethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Chloro-4,6-dimethoxypyridine, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. The document details its chemical and physical properties, outlines a general synthesis methodology, and illustrates the synthetic workflow.
Core Chemical and Physical Properties
This compound, identified by the CAS number 13223-25-1, is a crucial building block in organic synthesis. Its molecular structure and properties are summarized below.
| Property | Value |
| Molecular Formula | C₆H₇ClN₂O₂[1] |
| Molecular Weight | 174.58 g/mol [1] |
| Appearance | White to slightly yellow powder |
| Melting Point | 100-105 °C[2][3] |
| Boiling Point | 317.1±22.0 °C at 760 mmHg[2][3] |
| Density | 1.3±0.1 g/cm³[2][3] |
| Flash Point | 145.6±22.3 °C[2][3] |
| Exact Mass | 174.019608[2][3] |
Synthesis of this compound: An Experimental Protocol Overview
The synthesis of this compound can be achieved through a multi-step process, often starting from malononitrile. While specific conditions and reagents may vary based on patented procedures, a general synthetic route is outlined below.
Objective: To synthesize 2-Chloro-4,6-dimethoxypyrimidine from readily available starting materials.
Key Steps:
-
Formation of 1,3-dimethyl malononitrile diamidine dihydrochloride: This initial step typically involves the reaction of malononitrile and methanol in the presence of an acid chloride, such as acetyl chloride. This reaction forms the key intermediate, 1,3-dimethyl malononitrile diamidine dihydrochloride.
-
Reaction with Cyanamide: The dihydrochloride intermediate is then reacted with cyanamide and a base, such as sodium bicarbonate, to produce 3-amino-3-methoxy-N-nitrile-2-propionamidine.
-
Cyclization and Chlorination: In the final step, 3-amino-3-methoxy-N-nitrile-2-propionamidine undergoes cyclization and chlorination in the presence of hydrogen chloride to yield the final product, 2-Chloro-4,6-dimethoxypyrimidine. The reaction is typically carried out in a solvent like methanol at a controlled temperature.
-
Purification: The crude product is then purified through crystallization to obtain high-purity 2-Chloro-4,6-dimethoxypyrimidine.
This synthetic approach offers a reliable method for producing this important intermediate, with reported yields being favorable for industrial applications.
Synthetic Workflow Diagram
The following diagram illustrates the generalized synthetic pathway for this compound.
Applications in Research and Development
This compound is a versatile intermediate with significant applications in both the agrochemical and pharmaceutical industries.
-
Agrochemicals: It serves as a crucial precursor for the synthesis of several modern herbicides. Its structure allows for the creation of active ingredients that target specific weeds with high efficacy.
-
Pharmaceuticals: In drug development, this compound is utilized as a building block for creating novel therapeutic agents. Its pyrimidine core is a common scaffold in medicinal chemistry for targeting a wide range of biological pathways.
The continued use of this compound in these fields underscores its importance in the development of new and effective chemical entities.
References
Physical properties of 2-Chloro-4,6-dimethoxypyridine (melting point, boiling point)
An In-depth Analysis for Researchers and Drug Development Professionals
Disclaimer: This technical guide addresses the physical properties of 2-Chloro-4,6-dimethoxypyrimidine . Extensive searches did not yield specific data for "2-Chloro-4,6-dimethoxypyridine." Due to the similarity in nomenclature, it is plausible that the request pertained to the widely documented pyrimidine derivative. The following data is exclusively for 2-Chloro-4,6-dimethoxypyrimidine.
This document provides a comprehensive overview of the physical properties, specifically the melting and boiling points, of 2-Chloro-4,6-dimethoxypyrimidine. It is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and agrochemical synthesis.
Physical and Chemical Properties
2-Chloro-4,6-dimethoxypyrimidine is a versatile chemical intermediate, primarily utilized in the synthesis of pharmaceuticals and herbicides.[1][2] Its chemical structure, featuring a pyrimidine core with chloro and dimethoxy substitutions, imparts specific reactivity and solubility characteristics.[1]
Table 1: Physical Properties of 2-Chloro-4,6-dimethoxypyrimidine
| Property | Value | Source(s) |
| Melting Point | 100 - 105 °C | [1][3] |
| 101.5 - 102.5 °C | [4] | |
| 101.0 - 105.0 °C | [5] | |
| Boiling Point | 317.1 ± 22.0 °C at 760 mmHg | [2] |
| Molecular Formula | C6H7ClN2O2 | [1][3] |
| Molecular Weight | 174.58 g/mol | [1][3] |
| Appearance | White to light yellow powder or crystal | [1][5] |
Experimental Protocols
Determination of Melting Point
While specific experimental details for the cited melting points are not exhaustively provided in the search results, a general methodology can be inferred. The melting point of a crystalline solid like 2-Chloro-4,6-dimethoxypyrimidine is typically determined using a melting point apparatus.
-
Apparatus: A calibrated digital melting point apparatus or a traditional Thiele tube with a calibrated thermometer.
-
Procedure:
-
A small, dry sample of the purified crystalline compound is packed into a capillary tube.
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.
-
-
Purification: The precision of the melting point is indicative of the sample's purity. One of the cited values was obtained after purification by silica gel chromatography.[4]
Determination of Boiling Point
The boiling point is a key physical constant for a liquid. However, for a high-boiling solid like 2-Chloro-4,6-dimethoxypyrimidine, this value is often predicted or determined under reduced pressure. The provided boiling point is a calculated value.[2]
Synthesis of 2-Chloro-4,6-dimethoxypyrimidine
The synthesis of 2-Chloro-4,6-dimethoxypyrimidine is a critical process for its application as an intermediate. One documented method involves the diazotization of 2-amino-4,6-dimethoxypyrimidine.[4][6] A generalized workflow for this synthesis is outlined below.
Caption: Synthesis workflow of 2-Chloro-4,6-dimethoxypyrimidine.
References
- 1. chemimpex.com [chemimpex.com]
- 2. innospk.com [innospk.com]
- 3. 2-Chloro-4,6-dimethoxypyrimidine | C6H7ClN2O2 | CID 5152323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloro-4,6-dimethoxypyrimidine | 13223-25-1 [chemicalbook.com]
- 5. 2-Chloro-4,6-dimethoxypyrimidine | 13223-25-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. CN1467206A - Preparation method of 2-chloro-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
A Technical Guide to the Solubility and Stability of 2-Chloro-4,6-dimethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties, and detailed protocols for the evaluation of solubility and stability of 2-Chloro-4,6-dimethoxypyridine (CAS No. 13223-25-1). This versatile chemical intermediate is utilized in the synthesis of a variety of bioactive molecules, including pharmaceuticals and agrochemicals.[1][2] A thorough understanding of its solubility and stability is critical for its effective use in research and development.
Physicochemical Properties
This compound is a white to light yellow crystalline powder.[1][2] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₇ClN₂O₂ | [1][3] |
| Molecular Weight | 174.58 g/mol | [1][3] |
| Melting Point | 101 - 105 °C | [1] |
| Boiling Point | 317.1 ± 22.0 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.3 ± 0.1 g/cm³ (Predicted) | [2] |
| Appearance | White to light yellow powder/crystal | [1][2] |
| Purity | ≥ 98% (GC) | [1] |
Solubility Profile
Qualitative Solubility of a Structural Analog (6-chloro-2,4-dimethoxypyrimidine)
| Solvent | Solubility |
| Chloroform | Soluble |
| Ethyl Acetate | Soluble |
| Methanol | Soluble |
A detailed experimental protocol for the quantitative determination of solubility is provided below.
Experimental Protocol: Quantitative Solubility Determination by HPLC
This protocol outlines the equilibrium solubility assay using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound
-
HPLC-grade organic solvents (e.g., methanol, ethanol, acetone, DMSO, THF)
-
Volumetric flasks
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Thermostatically controlled shaker or water bath
-
Syringe filters (0.45 µm)
-
HPLC system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.[4]
-
-
Sample Filtration:
-
Sample Dilution:
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve.
-
-
HPLC Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Inject the standard solutions to construct a calibration curve.
-
Inject the diluted sample solution into the HPLC system.[4]
-
-
Quantification:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original solubility of this compound in the solvent, taking into account the dilution factor.
-
Caption: Workflow for Quantitative Solubility Determination by HPLC.
Stability Profile
The stability of this compound is crucial for its storage and handling. While it is generally stable under standard storage conditions, its stability under various stress conditions has not been extensively reported.[2] A forced degradation study is recommended to understand its degradation pathways and to develop stability-indicating analytical methods.
Potential Degradation Pathways
Based on the chemical structure of this compound and the known reactivity of similar compounds, the following degradation pathways are plausible:
-
Hydrolysis: The chloro group at the 2-position and the methoxy groups at the 4- and 6-positions may be susceptible to hydrolysis under acidic or basic conditions. Hydrolysis of the chloro group would yield 4,6-dimethoxypyrimidin-2-ol, while hydrolysis of the methoxy groups could lead to the corresponding hydroxy derivatives.
-
Oxidation: The pyrimidine ring can be susceptible to oxidation, potentially leading to N-oxides or ring-opened products.
-
Photodegradation: Exposure to UV light may induce photochemical reactions, leading to the formation of various degradation products.
-
Dehalogenation: Under strongly reducing acidic conditions, such as with hydriodic acid, dehalogenation of the 2-chloro group to yield 4,6-dimethoxypyrimidine is a possibility.[6]
Experimental Protocol: Forced Degradation Study
This protocol outlines a typical forced degradation study to assess the stability of this compound under various stress conditions. The goal is to achieve 5-20% degradation to generate a sufficient amount of degradation products for identification and analytical method development.[7][8]
Objective: To identify potential degradation products and degradation pathways for this compound and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Suitable organic solvent (in which the compound is soluble and stable)
-
Photostability chamber
-
Oven
-
HPLC or LC-MS system
Procedure:
A solution of this compound is subjected to the following stress conditions in parallel:
-
Acidic Hydrolysis:
-
Treat the sample solution with 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a specified period.
-
-
Basic Hydrolysis:
-
Treat the sample solution with 0.1 M NaOH at room temperature or a slightly elevated temperature for a specified period.
-
-
Oxidative Degradation:
-
Treat the sample solution with 3% H₂O₂ at room temperature for a specified period.
-
-
Thermal Degradation:
-
Expose a solid sample to dry heat in an oven at a temperature below its melting point (e.g., 80 °C).
-
-
Photolytic Degradation:
-
Expose a solid or solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.[9]
-
Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable analytical method, such as HPLC or LC-MS, to separate and identify the degradation products.
-
A control sample, protected from stress conditions, should be analyzed concurrently.
Caption: Workflow for a Forced Degradation Study.
Summary
This technical guide provides essential information on the physicochemical properties, solubility, and stability of this compound. While specific quantitative data is limited, the provided experimental protocols offer a robust framework for researchers to determine these critical parameters. The outlined potential degradation pathways can guide the development of stable formulations and appropriate storage conditions. For any application, it is recommended to perform experimental verification of these properties.
References
- 1. chemimpex.com [chemimpex.com]
- 2. innospk.com [innospk.com]
- 3. 2-Chloro-4,6-dimethoxypyrimidine | C6H7ClN2O2 | CID 5152323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaguru.co [pharmaguru.co]
- 5. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. researchgate.net [researchgate.net]
- 7. resolvemass.ca [resolvemass.ca]
- 8. sgs.com [sgs.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Spectroscopic Analysis of 2-Chloro-4,6-dimethoxypyridine: A Technical Overview
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4,6-dimethoxypyridine is a substituted pyridine derivative of interest in synthetic and medicinal chemistry. Spectroscopic analysis is crucial for the unambiguous identification and characterization of such molecules. This document aims to serve as a resource for researchers by compiling and presenting relevant spectroscopic information. Due to the absence of published experimental spectra for this compound, this guide provides data for closely related compounds. By examining the spectral properties of these analogues, researchers can infer expected values and patterns for the target compound.
Spectroscopic Data of Analogous Compounds
The following sections present spectroscopic data for three analogous compounds:
-
2-Chloro-4,6-dimethoxypyrimidine: This compound is isoelectronic with the target molecule, with the key difference being the presence of a second nitrogen atom in the aromatic ring.
-
2,6-dimethoxypyridine: This analogue allows for the examination of the effect of two methoxy groups on the pyridine ring without the chloro-substituent.
-
2-Chloro-6-methoxypyridine: This compound provides insight into the influence of a chloro and a methoxy group on the pyridine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: ¹H NMR Data of Analogous Compounds
| Compound | Solvent | Chemical Shift (δ) ppm |
| 2,6-dimethoxypyridine | CDCl₃ | 7.45 (t), 6.28 (d), 3.89 (s)[1] |
| 2-Chloro-6-methoxypyridine | CDCl₃ | 7.55 (t), 6.85 (d), 6.65 (d), 3.9 (s) |
Table 2: ¹³C NMR Data of Analogous Compounds
| Compound | Solvent | Chemical Shift (δ) ppm |
| 2-Chloro-6-methoxypyridine | CDCl₃ | 163.8, 149.5, 140.0, 115.3, 108.9, 53.6[2] |
Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Bands of Analogous Compounds
| Compound | Sample Prep | Key Absorption Bands (cm⁻¹) |
| 2-Chloro-4,6-dimethoxypyrimidine | KBr-Pellet | Ring stretching: ~1580, 1567, 1480, 1400 cm⁻¹[3] |
| 2,6-dimethoxypyridine | Liquid Film | C-H stretching, C=N stretching, C-O stretching[4] |
| 2-Chloro-6-methoxypyridine | Neat | C-H stretching, C=N stretching, C-O stretching, C-Cl stretching[2] |
Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Data of Analogous Compounds
| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragments (m/z) |
| 2,6-dimethoxypyridine | Electron Ionization (EI) | 139[5] | Loss of a methyl group (•CH₃)[5] |
| 2-Chloro-6-methoxypyridine | GC-MS | 143[2] | Not specified |
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques mentioned. Specific instrument parameters may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or 500 MHz).
-
¹H NMR: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Employ proton decoupling. A 45-degree pulse angle and a relaxation delay of 2-5 seconds are commonly used.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Liquid Samples (Neat): Place a drop of the liquid sample between two KBr or NaCl plates.
-
Solid Samples (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition: Record the spectrum using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹. Collect a background spectrum of the empty sample compartment or the pure KBr pellet, which is then automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer. For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is often used. The sample is injected into a gas chromatograph for separation before entering the mass spectrometer.
-
Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common technique that involves bombarding the sample with a high-energy electron beam.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which plots ion intensity versus m/z.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.
Caption: Workflow for Spectroscopic Analysis.
Conclusion
While direct spectroscopic data for this compound is not currently available in the public domain, this guide provides valuable reference data from structurally similar compounds. The presented NMR, IR, and MS data for 2-Chloro-4,6-dimethoxypyrimidine, 2,6-dimethoxypyridine, and 2-Chloro-6-methoxypyridine, along with generalized experimental protocols, offer a solid foundation for researchers working on the synthesis and characterization of this and related compounds. It is recommended that any future work on this compound include the publication of its full spectroscopic data to enrich the scientific literature.
References
Synonyms and alternative names for 2-Chloro-4,6-dimethoxypyridine
A Note on Nomenclature: Initial searches for "2-Chloro-4,6-dimethoxypyridine" predominantly yield results for the pyrimidine analogue, 2-Chloro-4,6-dimethoxypyrimidine. Due to the extensive availability of data for the pyrimidine derivative and the scarcity of information on the pyridine counterpart, this guide will focus exclusively on 2-Chloro-4,6-dimethoxypyrimidine.
This technical guide is intended for researchers, scientists, and professionals in drug development and agrochemical synthesis. It provides a comprehensive overview of 2-Chloro-4,6-dimethoxypyrimidine, including its chemical identity, physical and chemical properties, synthesis protocols, and its applications as a key chemical intermediate.
Synonyms and Alternative Names
2-Chloro-4,6-dimethoxypyrimidine is known by several alternative names in chemical literature and commercial listings. Proper identification is crucial for sourcing and in experimental records.
| Type | Name |
| IUPAC Name | 2-chloro-4,6-dimethoxypyrimidine |
| CAS Number | 13223-25-1 |
| Common Synonyms | 4,6-dimethoxy-2-chloropyrimidine |
| 4,6-diMethoxypyriMidine-2-chloro | |
| Other Identifiers | EC Number: 603-561-5 |
| PubChem CID: 5152323 | |
| MDL Number: MFCD00274530 |
Physicochemical Properties
The following table summarizes the key physical and chemical properties of 2-Chloro-4,6-dimethoxypyrimidine. These data are essential for experimental design, safety assessments, and quality control.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₇ClN₂O₂ | [1] |
| Molecular Weight | 174.58 g/mol | [1] |
| Appearance | White to light yellow powder or crystals | [1] |
| Melting Point | 100-105 °C | [1] |
| Boiling Point | 317.1 ± 22.0 °C at 760 mmHg | [1] |
| Density | 1.3 ± 0.1 g/cm³ | [1] |
| Flash Point | 145.6 ± 22.3 °C | [1] |
| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C | [1] |
| Purity (Assay) | ≥98.0% (GC) to ≥99.0% | [1] |
| Solubility | Insoluble in water; soluble in toluene, isopropanol | |
| Polar Surface Area | 44.24 Ų | [1] |
Experimental Protocols: Synthesis of 2-Chloro-4,6-dimethoxypyrimidine
The synthesis of 2-Chloro-4,6-dimethoxypyrimidine can be achieved through various routes. Below are detailed protocols adapted from patent literature, providing a basis for laboratory-scale synthesis.
Synthesis from Malononitrile (Multi-step)
This common industrial method involves a three-step process starting from malononitrile.[2][3]
Step 1: Salt Formation (Synthesis of 1,3-Dimethyl Malonamidine Dihydrochloride)
-
Reactants: Malononitrile, anhydrous methanol, acetyl chloride.[2]
-
Procedure:
-
Charge a reaction vessel with 66g of malononitrile and 204.8g of anhydrous methanol.[2]
-
Slowly add 353.25g of acetyl chloride dropwise into the mixture while maintaining the reaction temperature at 10-15 °C. The addition should take approximately 8 hours.[2]
-
After the addition is complete, continue the reaction with heat preservation for an additional 2 hours.[2]
-
Filter the resulting solid under a nitrogen atmosphere to obtain the wet product of 1,3-dimethyl malonamidine dihydrochloride.[2]
-
Step 2: Cyanamide Reaction (Synthesis of 3-Amino-3-methoxy-N-nitrile-2-propionamidine)
-
Reactants: 1,3-Dimethyl malonamidine dihydrochloride, sodium bicarbonate, sodium hydroxide, water, 50% cyanamide solution.[2]
-
Procedure:
-
Prepare an alkali liquor by dissolving 20g of sodium bicarbonate and 30g of sodium hydroxide in 500g of water.[2]
-
Add the 1,3-dimethyl propionamidine dihydrochloride from Step 1 to the alkali liquor in a reaction kettle, controlling the temperature between -5 and 0 °C.[2]
-
Slowly add 110g of a 50% cyanamide solution, maintaining the reaction pH between 5 and 7.[2]
-
After the addition, allow the temperature to slowly rise to 18 °C and maintain for 10 hours.[2]
-
Filter, wash, and dry the resulting precipitate to obtain 3-amino-3-methoxy-N-cyano-2-propionamidine.[2]
-
Step 3: Condensation and Chlorination (Synthesis of 2-Chloro-4,6-dimethoxypyrimidine)
-
Reactants: 3-Amino-3-methoxy-N-nitrile-2-propionamidine, methanol, hydrogen chloride gas.[2]
-
Procedure:
-
Add 131g of 3-amino-3-methoxy-N-nitrile-2-propionamidine and 620g of methanol to a reaction kettle.[2]
-
Slowly introduce 110g of hydrogen chloride gas, controlling the reaction temperature at 5 °C.[2]
-
After the gas introduction is complete, maintain the temperature for 2 hours.[2]
-
Wash the reaction mixture with water until neutral.[2]
-
Evaporate approximately 80% of the solvent.[2]
-
Cool the mixture to 5 °C to precipitate the product.[2]
-
Filter and dry the crystals to obtain 2-chloro-4,6-dimethoxypyrimidine. This method reports a yield of 82.1% with a purity of 99.6%.[2]
-
Synthesis via Diazotization of 2-Amino-4,6-dimethoxypyrimidine
An alternative, though potentially lower-yielding, method involves the diazotization of the corresponding amino-pyrimidine.[3]
-
Reactants: 2-Amino-4,6-dimethoxypyrimidine, concentrated hydrochloric acid, sodium nitrite.
-
Procedure:
-
Dissolve 2-amino-4,6-dimethoxypyrimidine in concentrated hydrochloric acid and cool the solution to approximately 0 °C.
-
Slowly add a solution of sodium nitrite in water while maintaining a low temperature.
-
This reaction generates a diazonium salt intermediate, which is then converted to the chloro-derivative. Note: This method is reported to have yields as low as 30%.[3]
-
Applications in Synthesis
2-Chloro-4,6-dimethoxypyrimidine is a versatile building block, primarily utilized in the agrochemical industry. Its potential in pharmaceutical synthesis is also noted, though less documented with specific examples.
Agrochemicals: Herbicide Synthesis
The primary application of this compound is as a key intermediate in the production of pyrimidine salicylic acid series herbicides.[1] These herbicides are known for their high efficacy and are crucial for weed management in various crops.
Key Herbicides Synthesized from 2-Chloro-4,6-dimethoxypyrimidine:
-
Bispyribac-sodium (CAS 125401-75-4): A selective, post-emergence herbicide used for the control of grasses and broadleaf weeds in rice cultivation.[1]
-
Pyrithiobac-sodium (CAS 123343-16-8): A herbicide used to control broadleaf weeds in cotton and other crops.
-
Pyribenzoxim (CAS 168088-61-7): A broad-spectrum herbicide effective against grassy and broadleaf weeds in rice and wheat fields.[1]
Pharmaceutical and Other Applications
While the most prominent role of 2-Chloro-4,6-dimethoxypyrimidine is in agrochemicals, some sources indicate its utility as an intermediate in the synthesis of pharmaceuticals, particularly in the development of antiviral and anticancer agents.[4] It is also used in biochemical research to study enzyme inhibition and cellular processes.[4] Additionally, its stable and reactive nature makes it a candidate for applications in material science and the synthesis of dyes and pigments.[4]
Mandatory Visualizations
Synthesis Workflow of 2-Chloro-4,6-dimethoxypyrimidine
The following diagram illustrates the multi-step synthesis of 2-Chloro-4,6-dimethoxypyrimidine from malononitrile, as detailed in the experimental protocols.
Caption: Multi-step synthesis of 2-Chloro-4,6-dimethoxypyrimidine.
Role as a Chemical Intermediate
This diagram illustrates the role of 2-Chloro-4,6-dimethoxypyrimidine as a versatile intermediate in the synthesis of various bioactive compounds.
Caption: 2-Chloro-4,6-dimethoxypyrimidine as a versatile chemical intermediate.
References
An In-Depth Technical Guide to the Purity and Assay of Commercially Available 2-Chloro-4,6-dimethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity and assay of commercially available 2-Chloro-4,6-dimethoxypyridine (CAS No. 13223-25-1). This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals, making a thorough understanding of its quality crucial for research and development. This document details common analytical methods for purity and assay determination, potential impurities, and relevant biological signaling pathways where pyrimidine derivatives play a significant role.
Commercial Purity Specifications
Commercially available this compound is typically offered at a high purity level, essential for its use in sensitive synthetic applications. The specifications from various suppliers are summarized below.
| Parameter | Typical Specification | Analytical Method |
| Purity/Assay | ≥98.0%[1] | Gas Chromatography (GC) |
| Appearance | White to light yellow crystalline powder | Visual |
| Melting Point | 101-105 °C | Capillary Method |
Analytical Methodologies for Purity and Assay Determination
Accurate determination of the purity and assay of this compound is critical for quality control. The most common and reliable methods employed are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR).
Gas Chromatography (GC) for Purity Assessment
Gas chromatography is the most frequently cited method for determining the purity of this compound by commercial suppliers. It is well-suited for analyzing this volatile compound.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is suitable for this analysis. For impurity identification, a Mass Spectrometer (MS) detector can be used.
-
Column: A non-polar capillary column, such as a TG-5-SilMS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent, is recommended.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector: Split/splitless injector. A split ratio of 1:50 is a good starting point.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes at 250 °C.
-
-
Detector Temperature (FID): 280 °C.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a suitable solvent like acetone or ethyl acetate.
-
Injection Volume: 1 µL.
-
Data Analysis: Purity is determined by the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
HPLC is a versatile technique for the analysis of pyrimidine derivatives and can be used for both purity determination and the separation and quantification of potential impurities.[2][3]
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A C8 or C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good choice.[4]
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
Start with a low percentage of B (e.g., 20%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes to elute impurities with different polarities.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: UV detection at a wavelength where this compound has significant absorbance (e.g., determined by UV scan, likely around 260-280 nm).
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase (initial composition) at a concentration of approximately 1 mg/mL. Further dilute as necessary.
-
Data Analysis: Purity is calculated using the area percent method. For assay determination against a reference standard, a calibration curve should be prepared.
Quantitative NMR (qNMR) for Absolute Purity (Assay)
qNMR is a powerful primary ratio method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte.[5][6][7]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with known purity that is soluble in the same deuterated solvent and has signals that do not overlap with the analyte. Maleic anhydride or dimethyl sulfone are suitable choices for many organic compounds.
-
Solvent: A deuterated solvent that completely dissolves both the analyte and the internal standard, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh a specific amount of this compound (e.g., 10-20 mg) into an NMR tube.
-
Accurately weigh a known amount of the internal standard and add it to the same NMR tube.
-
Add a precise volume of the deuterated solvent.
-
Ensure complete dissolution by gentle vortexing.
-
-
NMR Acquisition Parameters:
-
Use a 90° pulse.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard to allow for full relaxation of the protons.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio (S/N > 250:1 for accurate integration).[6]
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, non-overlapping signal for this compound (e.g., the methoxy protons) and a signal for the internal standard.
-
-
Purity Calculation: The purity of the analyte is calculated using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Potential Impurities
Understanding the potential impurities in commercially available this compound is crucial for researchers, as these can affect reaction outcomes and biological activity. Impurities can arise from the synthetic route or degradation.[8]
A common synthesis method involves the diazotization of 2-amino-4,6-dimethoxypyrimidine.[9] Another route starts from malononitrile.[9] Based on these synthetic pathways, potential impurities could include:
| Impurity Name | Structure | Potential Origin |
| 2-Amino-4,6-dimethoxypyrimidine | Unreacted starting material | |
| 4-Chloro-2,6-dimethoxypyrimidine | Isomeric impurity from synthesis | |
| 2-Hydroxy-4,6-dimethoxypyrimidine | Hydrolysis product | |
| Unidentified byproducts | - | From side reactions during synthesis |
The analytical methods described in section 2, particularly HPLC and GC-MS, are suitable for the detection and quantification of these potential impurities.
Role in Drug Discovery and Relevant Signaling Pathways
While this compound is primarily a synthetic intermediate, the pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of many biologically active molecules.[10] Derivatives of this and similar pyrimidines are frequently investigated as inhibitors of key signaling pathways implicated in diseases like cancer.
Pyrimidine Derivatives as Kinase Inhibitors
Many pyrimidine-based compounds act as competitive inhibitors at the ATP-binding site of protein kinases due to their structural similarity to adenine. Two critical signaling pathways often targeted by pyrimidine derivatives are the PI3K/Akt/mTOR and PIM kinase pathways.
This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[11][12][13] Pyrimidine-based inhibitors can target various kinases within this cascade.[14]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by pyrimidine-based compounds.
PIM kinases are a family of serine/threonine kinases that are overexpressed in various cancers and play a role in cell survival and proliferation.[15][16] Several pyrimidine-containing molecules have been developed as PIM kinase inhibitors.[17][18]
Caption: Inhibition of PIM kinase signaling by pyrimidine-based compounds.
Pyrimidine Biosynthesis Pathways
The synthesis of pyrimidine nucleotides is fundamental for DNA and RNA production and is essential for cell proliferation. There are two main pathways for pyrimidine biosynthesis: the de novo pathway and the salvage pathway.[19][20][21][22] These pathways are often upregulated in cancer cells, making them attractive targets for therapeutic intervention.
This pathway synthesizes pyrimidine nucleotides from simple precursors like bicarbonate, aspartate, and glutamine.[22][23]
Caption: Overview of the de novo pyrimidine biosynthesis pathway.
This pathway recycles pre-existing pyrimidine bases and nucleosides from the degradation of DNA and RNA.[22][24][25]
Caption: Overview of the pyrimidine salvage pathway.
Conclusion
A thorough understanding of the purity and assay of this compound is paramount for its effective use in research and development. This guide has provided an overview of the typical commercial specifications, detailed experimental protocols for its analysis using GC, HPLC, and qNMR, and a discussion of potential impurities. Furthermore, the relevance of the pyrimidine scaffold in drug discovery has been highlighted with a focus on key cancer-related signaling pathways. The provided methodologies and information will aid researchers, scientists, and drug development professionals in ensuring the quality of their starting materials and in the design of new therapeutic agents.
References
- 1. 2-Chloro-4,6-dimethoxypyrimidine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. youtube.com [youtube.com]
- 8. HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN1467206A - Preparation method of 2-chloro-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 10. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PI3K/Akt/mTOR Signaling Pathway in Blood Malignancies—New Therapeutic Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. eurekaselect.com [eurekaselect.com]
- 17. PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [PDF] PIM KINASES INHIBITORS AND PYRIMIDINE-BASED ANTICANCER AGENTS | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 23. microbenotes.com [microbenotes.com]
- 24. Pyrimidine ribonucleotide salvage pathways | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols for 2-Chloro-4,6-dimethoxypyridine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4,6-dimethoxypyridine is a versatile heterocyclic compound widely utilized as a key intermediate in the synthesis of complex organic molecules.[1][2] Its structure, featuring a reactive chlorine atom and two activating methoxy groups on a pyrimidine ring, makes it an invaluable building block in the agrochemical and pharmaceutical industries.[2] This document provides detailed application notes and experimental protocols for its use in various synthetic transformations, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic substitutions.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 13223-25-1 | [1] |
| Molecular Formula | C₆H₇ClN₂O₂ | [1][3] |
| Molecular Weight | 174.58 g/mol | [1][3] |
| Appearance | White to slightly yellow powder | [1] |
| Melting Point | 100-105 °C | [1] |
| Boiling Point | ~317.1 °C at 760 mmHg | [1] |
| Density | ~1.3 g/cm³ | [1] |
| Solubility | Soluble in various organic solvents | [2] |
Key Applications in Organic Synthesis
The reactivity of the C2-chloro substituent allows for a range of functionalizations, making this compound a versatile precursor for more complex molecules.
Intermediate in Agrochemical Synthesis
One of the most significant applications of this compound is as a crucial intermediate in the production of pyrimidine salicylic acid series herbicides.[1] It is a key building block for herbicides such as Bispyribac-sodium, Pyribenzoxim, and Pyrithiobac-sodium, which are vital for weed control in agriculture.[1][4]
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atom at the 2-position of the pyrimidine ring is susceptible to palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound. 2-Chloro-4,6-dimethoxypyrimidine readily participates in this reaction with various aryl and heteroaryl boronic acids.
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Quantitative Data for Suzuki-Miyaura Coupling
| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |
| Benzo[b]furan-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | MeOH/THF | >95 | [5] |
| 3-Furan boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | MeOH/THF | ~80 | [5] |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 51 (for 2-chloro-4-phenylpyrimidine) | [6] |
| p-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 15 (di-coupled product) | [6] |
This reaction is a cornerstone for forming C-N bonds, coupling aryl halides with amines.[7][8] It allows for the synthesis of 2-amino-4,6-dimethoxypyrimidine derivatives, which are prevalent scaffolds in medicinal chemistry.[2]
Caption: General scheme of the Buchwald-Hartwig amination.
Typical Conditions for Buchwald-Hartwig Amination
| Amine | Catalyst/Ligand | Base | Solvent | Temperature | Reference |
| Primary/Secondary Amines | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ or K₃PO₄ | Dioxane or Toluene | 80-110 °C | [8][9] |
| Anilines | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 100 °C | [7][9] |
| Heterocyclic Amines | Pd(OAc)₂ / Josiphos | NaOt-Bu | Toluene | 100 °C | [10] |
The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to substituted alkynylpyrimidines.[11][12]
Typical Conditions for Sonogashira Coupling
| Alkyne | Catalyst | Co-catalyst | Base | Solvent | Reference |
| Terminal Alkynes | Pd(PPh₃)₄ | CuI | Et₃N or Diethylamine | THF or DMF | [11][13] |
Nucleophilic Aromatic Substitution (SNA)
The electron-deficient nature of the pyrimidine ring, enhanced by the methoxy groups, facilitates nucleophilic aromatic substitution. Strong nucleophiles can displace the C2-chloride. A notable example is the reaction with sodium methyl mercaptide to form 4,6-dimethoxy-2-methylthiopyrimidine, a key intermediate for certain herbicides.[4]
Quantitative Data for Nucleophilic Substitution
| Nucleophile | Reagent | Solvent | Temperature | Yield (%) | Reference |
| Sodium methyl mercaptide | 25% NaSMe | Methanol | 45-50 °C | 95.6 | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 2-Chloro-4,6-dimethoxypyrimidine with an arylboronic acid.[14]
Materials:
-
2-Chloro-4,6-dimethoxypyrimidine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
SPhos (0.04 mmol)
-
Potassium phosphate (K₃PO₄, 3.0 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
-
Schlenk tube or microwave vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Caption: Generalized workflow for cross-coupling reactions.
Procedure:
-
In an oven-dried Schlenk tube, combine 2-Chloro-4,6-dimethoxypyrimidine (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the tube with a septum, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[14]
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Stir the reaction mixture at room temperature for 5 minutes.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, or until reaction completion is confirmed by TLC or GC-MS analysis.[14]
-
Cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).[14]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 2-aryl-4,6-dimethoxypyrimidine.
Protocol 2: Nucleophilic Substitution with Sodium Methyl Mercaptide
This protocol details the synthesis of 4,6-dimethoxy-2-methylthiopyrimidine.[4]
Materials:
-
2-Chloro-4,6-dimethoxypyrimidine (17.5 g, 100 mmol)
-
25% Sodium methyl mercaptide solution (30.1 g, 107 mmol)
-
Tetrabutylammonium bromide (1.6 g, 5 mmol)
-
Methanol (80 mL)
-
Isopropanol and water for recrystallization
Procedure:
-
In a reaction flask, combine 2-Chloro-4,6-dimethoxypyrimidine, tetrabutylammonium bromide, sodium methyl mercaptide solution, and methanol.[4]
-
Heat the mixture to 45 °C and maintain the temperature between 45-50 °C for 2 hours.[4]
-
During the reaction, an off-white precipitate will form.
-
After 2 hours, cool the mixture and collect the precipitate by vacuum filtration.
-
Wash the collected solid with cool water.
-
Recrystallize the solid from an isopropanol:water (2:1) mixture to yield pure 4,6-dimethoxy-2-methylthiopyrimidine as colorless crystals. The reported yield is 95.6%.[4]
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. Reaction conditions may require optimization for specific substrates and scales.
References
- 1. innospk.com [innospk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Chloro-4,6-dimethoxypyrimidine | C6H7ClN2O2 | CID 5152323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. researchgate.net [researchgate.net]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 14. benchchem.com [benchchem.com]
2-Chloro-4,6-dimethoxypyrimidine: A Versatile Scaffold for Bioactive Molecules in Medicinal Chemistry
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4,6-dimethoxypyrimidine has emerged as a pivotal building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of biologically active molecules. Its unique structural features, including a reactive chlorine atom and two methoxy groups, allow for facile and selective functionalization, making it an attractive starting material for the development of novel therapeutic agents. This document provides a comprehensive overview of the applications of 2-chloro-4,6-dimethoxypyrimidine in medicinal chemistry, with a focus on its use in the synthesis of kinase inhibitors. Detailed experimental protocols and data are presented to guide researchers in leveraging this valuable chemical entity for drug discovery and development.
While the user's initial query specified "2-Chloro-4,6-dimethoxypyridine," extensive research has revealed that the pyrimidine analogue, 2-Chloro-4,6-dimethoxypyrimidine, is the predominantly utilized and documented compound in this context. It is highly probable that the query intended to address the pyrimidine scaffold.
Key Applications in Medicinal Chemistry
The pyrimidine core is a well-established privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[1] 2-Chloro-4,6-dimethoxypyrimidine serves as a key intermediate in the synthesis of various pharmaceutical agents, including potential antiviral and anticancer compounds.[2] The reactivity of the C2-chloro substituent enables its displacement through nucleophilic aromatic substitution (SNAr) or its participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions allow for the introduction of a wide range of substituents, facilitating the exploration of chemical space and the optimization of pharmacological properties.
A significant area of application for this building block is in the development of kinase inhibitors . Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] The pyrimidine scaffold can mimic the adenine ring of ATP, enabling compounds to bind to the ATP-binding site of kinases and modulate their activity.
Synthesis of Bioactive Molecules
The synthesis of bioactive molecules from 2-chloro-4,6-dimethoxypyrimidine typically involves the functionalization of the C2 position. Two of the most common and powerful methods are Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura cross-coupling.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring facilitates the displacement of the chlorine atom by various nucleophiles, such as amines, thiols, and alcohols. This reaction is a straightforward and efficient method for introducing diverse functionalities.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between the pyrimidine core and an aryl or heteroaryl boronic acid. This reaction is instrumental in the synthesis of biaryl and heteroaryl pyrimidine derivatives, which are common motifs in kinase inhibitors.
Application in Kinase Inhibitor Synthesis: Aurora Kinase Inhibitors
Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is frequently observed in various cancers, making them attractive targets for cancer therapy.[3] Pyrimidine-based molecules have shown significant promise as Aurora kinase inhibitors.[1] While many reported syntheses of pyrimidine-based Aurora kinase inhibitors start with di- or tri-chlorinated pyrimidines, the principles of sequential functionalization are directly applicable to derivatives of 2-chloro-4,6-dimethoxypyrimidine.
A common synthetic strategy involves the sequential substitution of chlorine atoms on a pyrimidine core. For instance, a related starting material, 2,4,6-trichloropyrimidine, can be selectively functionalized at the C4, C2, and C6 positions.[4] A similar approach can be envisioned for di-substituted pyrimidines, where the reactivity of each position can be tuned by the existing substituents.
Experimental Protocols
The following are generalized protocols for key reactions involving 2-chloro-4,6-dimethoxypyrimidine and related scaffolds.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine
Materials:
-
2-Chloro-4,6-dimethoxypyrimidine
-
Desired amine (e.g., a substituted aniline or a heterocyclic amine)
-
Triethylamine (or another suitable base)
-
Anhydrous solvent (e.g., THF, 1-pentanol)
-
Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a solution of 2-chloro-4,6-dimethoxypyrimidine (1.0 eq) in the chosen solvent, add the desired amine (1.1-1.5 eq) and triethylamine (1.5-2.0 eq).
-
Heat the reaction mixture at a suitable temperature (e.g., 50-140 °C) for the required time (typically 2-16 hours), monitoring the reaction progress by TLC or LC-MS.[4]
-
Upon completion, cool the reaction mixture to room temperature and quench with water or brine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-4,6-dimethoxypyrimidine derivative.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
2-Chloro-4,6-dimethoxypyrimidine
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a suitable ligand)
-
Base (e.g., K₂CO₃, Na₂CO₃, KF)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
In a reaction vessel, combine 2-chloro-4,6-dimethoxypyrimidine (1.0 eq), the boronic acid (1.1-1.5 eq), the palladium catalyst (e.g., 1-5 mol%), and the base (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to a temperature typically ranging from 80 to 110 °C and stir for 2-24 hours.[5] Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and water.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-4,6-dimethoxypyrimidine derivative.
Data Presentation
The following tables summarize representative data for compounds synthesized from pyrimidine scaffolds, highlighting their potential as kinase inhibitors.
Table 1: Physical and Chemical Properties of 2-Chloro-4,6-dimethoxypyrimidine
| Property | Value | Reference |
| CAS Number | 13223-25-1 | [6] |
| Molecular Formula | C₆H₇ClN₂O₂ | [6] |
| Molecular Weight | 174.58 g/mol | [7] |
| Melting Point | 100-105 °C | [6] |
| Boiling Point | 317.1 ± 22.0 °C at 760 mmHg | [6] |
| Appearance | White to light yellow powder | [6] |
Table 2: Biological Activity of Representative Pyrimidine-Based Kinase Inhibitors
| Compound | Target Kinase | IC₅₀ (nM) | Cell Line | Reference |
| Compound 13 | Aurora A | 38.6 ± 7.0 | - | [4] |
| Compound 25 (Prodrug of 13) | - | < 200 (proliferation) | SCLC | [3][4] |
| Compound 100 | EGFR-L858R/T790M/C797S | 5.51 | - | [8] |
| Compound 72 | FAK | 27.4 | - | [8] |
| Compound SP2 | VEGFR-2 | 6820 | - | [9] |
Visualization of Signaling Pathways and Experimental Workflows
Aurora Kinase Signaling Pathway and Inhibition
The following diagram illustrates the role of Aurora A kinase in cell cycle progression and how its inhibition by a pyrimidine-based inhibitor can lead to cell cycle arrest and apoptosis.
Caption: Aurora A kinase pathway and its inhibition.
General Synthetic Workflow for Pyrimidine-Based Inhibitors
This diagram outlines a typical workflow for the synthesis and evaluation of pyrimidine-based kinase inhibitors starting from 2-chloro-4,6-dimethoxypyrimidine.
Caption: Synthetic and evaluation workflow.
Conclusion
2-Chloro-4,6-dimethoxypyrimidine is a highly valuable and versatile building block for the synthesis of medicinally relevant compounds. Its utility in constructing kinase inhibitors, among other bioactive molecules, is well-documented. The straightforward functionalization through established synthetic protocols, such as nucleophilic aromatic substitution and Suzuki-Miyaura coupling, allows for the rapid generation of diverse chemical libraries for drug discovery. The information and protocols provided herein serve as a valuable resource for researchers aiming to exploit the potential of this important heterocyclic scaffold in their drug development endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. innospk.com [innospk.com]
- 7. 2-Chloro-4,6-dimethoxypyrimidine | C6H7ClN2O2 | CID 5152323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies | Bentham Science [eurekaselect.com]
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-4,6-dimethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides detailed protocols and guidelines for the Suzuki coupling of 2-Chloro-4,6-dimethoxypyridine with various aryl and heteroaryl boronic acids. The resulting 2-aryl-4,6-dimethoxypyridine scaffolds are valuable intermediates in the synthesis of biologically active molecules and functional materials. Due to the electron-donating nature of the methoxy groups, this compound can be a challenging substrate, requiring careful optimization of reaction conditions.
Reaction Principle
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process involving an organohalide and an organoboron compound in the presence of a base. The catalytic cycle consists of three primary steps: oxidative addition of the palladium(0) catalyst to the aryl chloride, transmetalation with the boronic acid, and reductive elimination to form the desired biaryl product and regenerate the active palladium(0) species.
Key Reaction Components and Considerations
Successful Suzuki coupling of this compound is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent.
-
Palladium Precatalyst: A variety of palladium(0) and palladium(II) precatalysts can be employed. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common choice, although more advanced catalyst systems, such as those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), can offer improved reactivity for challenging substrates.
-
Ligands: For less reactive chloro-pyridines, the use of specialized ligands is often necessary to facilitate the oxidative addition step and enhance catalyst stability. Buchwald and Fu have developed a range of highly effective biarylphosphine ligands for this purpose.
-
Base: The choice of base is critical for the activation of the boronic acid and to facilitate the transmetalation step. Common bases include inorganic carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Solvent: The reaction is typically carried out in aprotic polar solvents such as dioxane, tetrahydrofuran (THF), or toluene, often with the addition of water to aid in the dissolution of the base and facilitate the reaction. The choice of solvent can influence the reaction temperature and the solubility of the reagents.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for specific substrates.
Protocol 1: General Procedure using Tetrakis(triphenylphosphine)palladium(0)
This protocol is a general method suitable for a wide range of arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2-3 equivalents)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%), to the flask under a positive pressure of the inert gas.
-
Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.
-
Place the sealed flask in a preheated oil bath and stir the reaction mixture at 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times and improve yields for less reactive substrates.
Materials:
-
Same as Protocol 1.
Procedure:
-
In a microwave reaction vial equipped with a magnetic stir bar, combine this compound (0.5 mmol), the arylboronic acid (0.6 mmol), the base (e.g., K₃PO₄, 1.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.015 mmol, 3 mol%).
-
Add the degassed solvent system (e.g., 3 mL of 1,4-dioxane and 0.75 mL of water).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 100-120 °C for 15-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the work-up and purification steps as described in Protocol 1.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the Suzuki coupling of structurally similar chloro-substituted pyridines and pyrimidines. This data can serve as a guide for optimizing the reaction of this compound.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (3) | 1,4-Dioxane | 100 | 24 | 71 |
| 2 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ (3) | 1,4-Dioxane/H₂O (2:1) | 100 (MW) | 0.25 | >95 (conv.) |
| 3 | 6-Chloro-2,4-diaminopyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | DME/H₂O (3:1) | 80 | 16 | 78 |
| 4 | 2-Chloropyridine | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ (2) | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | 92 |
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki coupling reactions.
Caption: Key components and their relationship in the Suzuki coupling.
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-4,6-dimethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone in medicinal chemistry and drug development for the synthesis of arylamines and related compounds, which are prevalent in numerous pharmaceuticals. The reaction involves the coupling of an aryl or heteroaryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-Chloro-4,6-dimethoxypyridine, a key heterocyclic building block. The electron-rich nature of the dimethoxypyridine ring and the presence of a chloro leaving group present specific challenges and require careful optimization of reaction conditions to achieve high yields and purity. These notes are intended to guide researchers in developing robust and efficient synthetic procedures.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-chlorine bond of this compound to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired N-substituted 4,6-dimethoxypyridin-2-amine product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.
The choice of ligand is critical as it influences the stability and reactivity of the palladium catalyst throughout the cycle, while the base plays a crucial role in the deprotonation of the amine.
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of this compound with various amines, based on established methodologies for structurally similar chloro-heterocycles.[1] Researchers should note that these are starting points, and optimization is often necessary for specific substrates.
| Amine Substrate | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu (1.4) | Toluene | 100 | 12-24 | 85-95 |
| p-Methoxyaniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 110 | 18 | 80-90 |
| Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2.0) | Toluene | 100 | 16 | 90-98 |
| n-Butylamine | Pd(OAc)₂ (3) | BrettPhos (6) | NaOt-Bu (1.5) | Toluene | 90 | 12 | 75-85 |
| Benzylamine | Pd₂(dba)₃ (2) | BINAP (3) | K₂CO₃ (2.0) | 1,4-Dioxane | 100 | 24 | 80-90 |
Note: Yields are estimates based on literature for analogous reactions and will vary depending on the specific amine and precise reaction conditions.
Experimental Protocols
General Procedure for the Buchwald-Hartwig Amination of this compound
This protocol describes a general method for the amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, RuPhos, XPhos)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, 1,4-Dioxane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere (e.g., Argon or Nitrogen), charge a dry reaction vessel equipped with a magnetic stir bar with the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.2-6 mol%).
-
Reagent Addition: To the same vessel, add the base (1.4-2.0 equivalents), this compound (1.0 equivalent), and the amine (1.1-1.2 equivalents).
-
Solvent Addition: Add the anhydrous, deoxygenated solvent to the reaction vessel to achieve a concentration of 0.1-0.5 M with respect to this compound.
-
Reaction Conditions: Seal the reaction vessel and heat the mixture to the desired temperature (typically 90-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-4,6-dimethoxypyridin-2-amine.
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Troubleshooting and Optimization
-
Low or No Conversion:
-
Inert Atmosphere: Ensure the reaction is carried out under strictly anhydrous and oxygen-free conditions, as the palladium catalyst is sensitive to air and moisture.
-
Catalyst and Ligand Choice: For the electron-rich this compound, a bulky and electron-rich phosphine ligand is crucial. Consider screening ligands such as Xantphos, RuPhos, or XPhos.
-
Base Strength and Solubility: A strong, non-nucleophilic base is required. Sodium tert-butoxide is often effective. If substrate sensitivity is an issue, weaker bases like cesium carbonate or potassium phosphate can be trialed, potentially requiring higher temperatures or a more active catalyst system.
-
Temperature: Elevated temperatures (90-110 °C) are typically necessary to facilitate the oxidative addition of the chloro-substituent.
-
-
Side Reactions:
-
Hydrodehalogenation: This side reaction, where the chlorine is replaced by hydrogen, can sometimes be observed. Using a slight excess of the amine and ensuring strictly anhydrous conditions can help to minimize this pathway.
-
Homocoupling: Formation of biaryl byproducts can occasionally occur. Optimization of the catalyst-to-ligand ratio and temperature may be necessary to suppress this side reaction.
-
Safety Information
-
Palladium catalysts and phosphine ligands are often air and moisture-sensitive and should be handled under an inert atmosphere.
-
Many organic solvents are flammable and should be used in a well-ventilated fume hood.
-
Strong bases such as sodium tert-butoxide are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
References
Application Notes and Protocols: Synthesis of Herbicides Using 2-Chloro-4,6-dimethoxypyrimidine as a Key Intermediate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various herbicides utilizing 2-Chloro-4,6-dimethoxypyrimidine as a pivotal intermediate. The protocols are designed to be reproducible and are supplemented with quantitative data and visualizations to aid in research and development.
Introduction
2-Chloro-4,6-dimethoxypyrimidine is a versatile chemical building block in the agrochemical industry, primarily serving as a precursor for the synthesis of highly effective and selective herbicides. Its chemical structure allows for facile nucleophilic substitution, making it an ideal starting material for creating a diverse range of herbicidal compounds. This document focuses on the synthesis of pyrimidine salicylic acid and sulfonylurea classes of herbicides, which are known for their potent inhibitory action on key plant enzymes.
Herbicide Synthesis Overview
The primary application of 2-Chloro-4,6-dimethoxypyrimidine in herbicide synthesis involves its conversion into various downstream intermediates, which are then coupled with other molecules to yield the final active ingredients. The main synthetic pathways covered in these notes are:
-
Synthesis of Pyrimidine Salicylic Acid Herbicides: This class of herbicides, including Bispyribac-sodium, Pyrithiobac-sodium, and Pyribenzoxim, is synthesized through the reaction of 2-Chloro-4,6-dimethoxypyrimidine or its derivatives with substituted benzoic acids.
-
Synthesis of Sulfonylurea Herbicides: Sulfonylurea herbicides such as Nicosulfuron, Rimsulfuron, and Bensulfuron-methyl are synthesized from 2-amino-4,6-dimethoxypyrimidine, an intermediate readily prepared from 2-Chloro-4,6-dimethoxypyrimidine. The synthesis involves the coupling of the aminopyrimidine with a sulfonyl isocyanate.
Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis of various herbicides, providing a comparative overview of reaction yields and physical properties.
Table 1: Synthesis of Pyrimidine Salicylic Acid Herbicides
| Herbicide | Starting Materials | Key Reagents | Solvent | Reaction Conditions | Yield (%) | Melting Point (°C) |
| Bispyribac-sodium | 2-Chloro-4,6-dimethoxypyrimidine, 2,6-dihydroxybenzoic acid | Potassium carbonate, Sodium methylsulfinate | Toluene, 1,4-dioxane | Reflux, 8-10 hours | 84.1 | 147.5-150.5 |
| Pyrithiobac-sodium | 2-Chloro-4,6-dimethoxypyrimidine, 2-chloro-6-mercaptobenzoic acid | Sodium carbonate, Sodium p-toluenesulfinate | Acetonitrile | 80°C, 24 hours | 80.2 | 232.2-234.6 |
| Pyribenzoxim | Bispyribac, Diphenylketoxime | EDCI, 4-PPY | 1,2-dichloroethane | Room temperature, 18 hours | 90.7 | - |
Table 2: Synthesis of Sulfonylurea Herbicides from 2-amino-4,6-dimethoxypyrimidine
| Herbicide | Key Intermediate | Coupling Partner | Solvent | Reaction Conditions | Yield (%) | Purity (%) |
| Nicosulfuron | 2-amino-4,6-dimethoxypyrimidine | 2-isocyanatosulfonyl-N,N-dimethylnicotinamide | - | 40°C, 3 hours | 95 | 98.5 |
| Rimsulfuron | 2-amino-4,6-dimethoxypyrimidine | 2-sulfamoylchloride-3-sulfonylethylpyridine | - | - | - | - |
| Bensulfuron-methyl | 2-amino-4,6-dimethoxypyrimidine | o-(methyl formate)benzyl sulfonyl isocyanate | Dimethylbenzene | 50-90°C | >90 | >97 |
Experimental Protocols
Protocol 1: Synthesis of Bispyribac-sodium
This protocol details the synthesis of the herbicide Bispyribac-sodium from 2-Chloro-4,6-dimethoxypyrimidine and 2,6-dihydroxybenzoic acid.[1]
Materials:
-
2-Chloro-4,6-dimethoxypyrimidine (4.38 g, 25.0 mmol)
-
2,6-dihydroxybenzoic acid (1.93 g, 12.6 mmol)
-
Sodium methylsulfinate (0.66 g, 6.3 mmol)
-
Potassium carbonate (5.17 g, 37.5 mmol)
-
Toluene (30 ml)
-
1,4-dioxane (5 ml)
-
10% Hydrochloric acid
-
Water
Procedure:
-
To a reaction flask, add 2-Chloro-4,6-dimethoxypyrimidine, 2,6-dihydroxybenzoic acid, sodium methylsulfinate, potassium carbonate, toluene, and 1,4-dioxane.[1]
-
Heat the mixture to reflux and maintain for 8-10 hours.[1]
-
After cooling, filter the reaction mixture. Wash the filter cake with toluene and recover the filtrate.
-
Dry the filter cake under vacuum and dissolve it in 30 ml of water.[1]
-
Adjust the pH of the aqueous solution to 1-3 with 10% hydrochloric acid to precipitate the product.[1]
-
Filter the precipitate, wash with water, and dry to obtain Bispyribac as an off-white solid.
-
To obtain the sodium salt, the product can be treated with a sodium base.
Protocol 2: Synthesis of Pyrithiobac-sodium
This protocol describes the synthesis of the herbicide Pyrithiobac-sodium.[2]
Materials:
-
2-Chloro-4,6-dimethoxypyrimidine (8.76 g, 50.0 mmol)
-
2-chloro-6-mercaptobenzoic acid (9.45 g, 50 mmol)
-
Sodium p-toluenesulfinate (2.67 g, 15 mmol)
-
Sodium carbonate (9.75 g, 75 mmol)
-
Acetonitrile (80 ml)
-
10% Hydrochloric acid
-
Water
Procedure:
-
In a reaction flask, combine 2-Chloro-4,6-dimethoxypyrimidine, 2-chloro-6-mercaptobenzoic acid, sodium p-toluenesulfinate, and sodium carbonate in acetonitrile.[2]
-
Heat the mixture to 80°C and stir for 24 hours.[2]
-
Cool the reaction mixture and filter. Wash the filter cake with acetonitrile.
-
Recover the filtrate and dry the filter cake under vacuum.
-
Dissolve the dried filter cake in 80 ml of water and adjust the pH to 1-2 with 10% hydrochloric acid.[2]
-
Filter the resulting precipitate, wash with water, and dry to yield Pyrithiobac-sodium as a yellow solid.[2]
Protocol 3: Synthesis of Pyribenzoxim from Bispyribac
This protocol outlines the synthesis of Pyribenzoxim from Bispyribac.[3]
Materials:
-
Bispyribac (43.0 g, 100 mmol)
-
Diphenylketoxime (29.1 g, 150 mmol)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (23.3 g, 150 mmol)
-
4-(Pyrrolidin-1-yl)pyridine (4-PPY) (2.53 g, 30 mmol)
-
1,2-dichloroethane (788 ml)
-
Toluene
Procedure:
-
In a reaction flask under a nitrogen atmosphere, dissolve Bispyribac, diphenylketoxime, EDCI, and 4-PPY in 1,2-dichloroethane.[3]
-
Stir the reaction mixture at room temperature for 18 hours.[3]
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure to recover the 1,2-dichloroethane and obtain the crude Pyribenzoxim product.
-
Recrystallize the crude product from toluene to yield white crystals of Pyribenzoxim.[3]
Protocol 4: General Synthesis of Sulfonylurea Herbicides
The synthesis of sulfonylurea herbicides from 2-amino-4,6-dimethoxypyrimidine generally involves the reaction with a substituted sulfonyl isocyanate.
Step 1: Synthesis of 2-amino-4,6-dimethoxypyrimidine (Intermediate)
This intermediate is typically synthesized from 2-chloro-4,6-dimethoxypyrimidine by reaction with ammonia, or from other pyrimidine precursors. For the purpose of these protocols, it is assumed to be a starting material.
Step 2: Synthesis of Nicosulfuron
This protocol describes the synthesis of Nicosulfuron.[4]
Materials:
-
2-amino-4,6-dimethoxypyrimidine (6.36 g)
-
2-isocyanatosulfonyl-N,N-dimethylnicotinamide system
-
Sodium hydroxide solution
-
Hydrochloric acid solution
-
Methanol
Procedure:
-
Add 2-amino-4,6-dimethoxypyrimidine to a pre-synthesized 2-isocyanatosulfonyl-N,N-dimethylnicotinamide system.[4]
-
Carry out the reaction at 40°C for 3 hours.[4]
-
After the reaction is complete, add the reaction solution to a large amount of sodium hydroxide solution.
-
Separate the aqueous layer and add a large amount of hydrochloric acid solution to precipitate the product.
-
Filter the precipitate and recrystallize from methanol to obtain Nicosulfuron.[4]
Mode of Action: Signaling Pathways
The herbicides synthesized from 2-Chloro-4,6-dimethoxypyrimidine primarily target key enzymes in essential metabolic pathways in plants, leading to growth inhibition and eventual death of the weed. The two main pathways affected are the biosynthesis of branched-chain amino acids and the de novo synthesis of pyrimidines.
Acetolactate Synthase (ALS) Inhibition
Herbicides such as Bispyribac-sodium, Pyrithiobac-sodium, and the sulfonylureas (Nicosulfuron, Rimsulfuron, Bensulfuron-methyl) are potent inhibitors of Acetolactate Synthase (ALS), also known as Acetohydroxyacid Synthase (AHAS). This enzyme catalyzes the first committed step in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. Inhibition of ALS leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division, ultimately causing plant death.
Caption: Inhibition of Acetolactate Synthase (ALS) by pyrimidine-based herbicides.
Dihydroorotate Dehydrogenase (DHODH) Inhibition
A novel mode of action for some pyrimidine-based herbicides involves the inhibition of Dihydroorotate Dehydrogenase (DHODH). This enzyme is a key component of the de novo pyrimidine biosynthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis. By inhibiting DHODH, these herbicides disrupt nucleic acid synthesis, leading to cessation of growth and plant death.
Caption: Inhibition of Dihydroorotate Dehydrogenase (DHODH) by pyrimidine-based herbicides.
Experimental Workflow for Herbicide Synthesis
The general workflow for synthesizing herbicides from 2-Chloro-4,6-dimethoxypyrimidine involves a series of well-defined steps, from the initial reaction to the final purification of the active compound.
Caption: General workflow for the synthesis of herbicides from 2-Chloro-4,6-dimethoxypyrimidine.
References
- 1. CN101265235B - Preparation method of herbicide bispyribac - Google Patents [patents.google.com]
- 2. CN111689909A - Preparation method of herbicide pyrithiobac-sodium - Google Patents [patents.google.com]
- 3. CN103319421A - Preparation method of pyribenzoxim belonging to pyrimidinylthiobenzoate herbicide - Google Patents [patents.google.com]
- 4. CN110878084A - Preparation method of nicosulfuron original drug - Google Patents [patents.google.com]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Chloro-4,6-dimethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2-chloro-4,6-dimethoxypyridine. This versatile building block is a valuable substrate in the synthesis of a wide range of functionalized pyridine derivatives, which are key structural motifs in many pharmaceutical agents and functional materials. The protocols outlined herein cover Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions, offering a comprehensive guide for researchers in organic synthesis and drug discovery.
Introduction
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile synthetic methods for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The electron-deficient nature of the pyridine ring, coupled with the presence of a displaceable chloro group at the 2-position and electron-donating methoxy groups at the 4- and 6-positions, makes this compound an attractive substrate for a variety of cross-coupling transformations. These reactions enable the introduction of diverse aryl, heteroaryl, alkyl, alkynyl, and amino functionalities, providing access to a broad chemical space for the development of novel compounds.
General Considerations
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Glassware should be oven-dried prior to use. Reagents should be of high purity, and reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly effective method for the formation of C-C bonds between an organoboron compound and an organic halide. This reaction is widely used for the synthesis of biaryl and heteroaryl compounds.
Quantitative Data Summary
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ | 1,4-Dioxane | 100 | 16 | 88 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 24 | 75 |
| 4 | 2-Naphthylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Toluene | 110 | 10 | 95 |
Experimental Protocol
Synthesis of 2-Phenyl-4,6-dimethoxypyridine:
-
To a dry Schlenk flask, add this compound (1.0 mmol, 173.6 mg), phenylboronic acid (1.2 mmol, 146.3 mg), potassium phosphate (2.0 mmol, 424.4 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.4 mg).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene (5 mL) and water (1 mL) to the flask via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-phenyl-4,6-dimethoxypyridine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide variety of arylamines.[1]
Quantitative Data Summary
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | Xantphos (3) | NaOtBu | Toluene | 100 | 18 | 90 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 85 |
| 3 | Benzylamine | PdCl₂(dppf) (3) | - | K₂CO₃ | Toluene | 100 | 24 | 78 |
| 4 | N-Methylaniline | Pd₂(dba)₃ (2) | BrettPhos (4) | LHMDS | THF | 80 | 12 | 93 |
Experimental Protocol
Synthesis of 2-(Morpholino)-4,6-dimethoxypyridine:
-
In a glovebox, add palladium(II) acetate (0.02 mmol, 4.5 mg) and Xantphos (0.03 mmol, 17.3 mg) to a dry Schlenk tube.
-
Add dry, degassed toluene (2 mL) and stir for 10 minutes.
-
To this solution, add this compound (1.0 mmol, 173.6 mg), morpholine (1.2 mmol, 104.5 µL), and sodium tert-butoxide (1.4 mmol, 134.5 mg).
-
Seal the tube, remove from the glovebox, and heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (10 mL) and brine (10 mL), then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 2-(morpholino)-4,6-dimethoxypyridine.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.[2]
Quantitative Data Summary
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 6 | 94 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | DMF | 80 | 8 | 89 |
| 3 | 1-Octyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (4) | Et₃N | Acetonitrile | 70 | 12 | 82 |
| 4 | Propargyl alcohol | PdCl₂(dppf) (3) | CuI (5) | Piperidine | Toluene | 90 | 10 | 76 |
Experimental Protocol
Synthesis of 2-(Phenylethynyl)-4,6-dimethoxypyridine:
-
To a degassed solution of this compound (1.0 mmol, 173.6 mg) in a mixture of THF (5 mL) and triethylamine (2 mL), add Pd(PPh₃)₂Cl₂ (0.02 mmol, 14.0 mg) and copper(I) iodide (0.04 mmol, 7.6 mg).
-
Degas the mixture with a stream of argon for 10 minutes.
-
Add phenylacetylene (1.1 mmol, 121.3 µL) dropwise to the reaction mixture.
-
Stir the reaction at 65 °C for 6 hours.
-
After cooling, dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous NH₄Cl (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain 2-(phenylethynyl)-4,6-dimethoxypyridine.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[3]
Quantitative Data Summary
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | Et₃N | DMF | 120 | 24 | 70 |
| 2 | n-Butyl acrylate | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Acetonitrile | 100 | 18 | 85 |
| 3 | Acrylonitrile | PdCl₂(PPh₃)₂ (4) | - | NaOAc | DMA | 130 | 20 | 78 |
| 4 | Methyl vinyl ketone | Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | K₃PO₄ | 1,4-Dioxane | 110 | 16 | 81 |
Experimental Protocol
Synthesis of (E)-4,6-dimethoxy-2-(2-phenylvinyl)pyridine:
-
In a sealed tube, combine this compound (1.0 mmol, 173.6 mg), styrene (1.5 mmol, 172.5 µL), palladium(II) acetate (0.03 mmol, 6.7 mg), tri(o-tolyl)phosphine (0.06 mmol, 18.3 mg), and triethylamine (2.0 mmol, 278.9 µL).
-
Add DMF (5 mL) to the tube and degas the mixture with argon for 15 minutes.
-
Seal the tube and heat the reaction mixture to 120 °C for 24 hours.
-
After cooling to room temperature, pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to give (E)-4,6-dimethoxy-2-(2-phenylvinyl)pyridine.
References
Application Notes and Protocols for Sonogashira Coupling with 2-Chloro-4,6-dimethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is of paramount importance in medicinal chemistry and drug development for the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1] The introduction of an alkynyl moiety into a heterocyclic scaffold, such as a pyridine ring, can significantly modulate the biological activity of a molecule.
2-Chloro-4,6-dimethoxypyridine is a key building block in the synthesis of various pharmaceutical compounds. The presence of two electron-donating methoxy groups makes the pyridine ring electron-rich, which can present challenges for the Sonogashira coupling. The carbon-chlorine bond at the 2-position is relatively strong and less reactive compared to corresponding bromo or iodo derivatives, often requiring carefully optimized reaction conditions for successful coupling.[2]
These application notes provide a detailed protocol for the Sonogashira coupling of this compound with terminal alkynes, along with a discussion of the key reaction parameters and their influence on the reaction outcome.
Reaction Principle and Key Considerations
The Sonogashira reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. The reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.
General Reaction Scheme:
-
Palladium Catalyst: The choice of the palladium catalyst and its associated ligand is critical for the successful coupling of an unreactive aryl chloride like this compound. Bulky and electron-rich phosphine ligands are often required to facilitate the oxidative addition of the palladium(0) species to the C-Cl bond.
-
Copper(I) Co-catalyst: Copper(I) salts, such as copper(I) iodide (CuI), are typically used to facilitate the reaction by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. However, copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts.
-
Base: A base is required to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction. Amine bases such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) are commonly used and can often serve as the solvent as well.
-
Solvent: A variety of solvents can be used, including amines, polar aprotic solvents like DMF and NMP, and ethereal solvents like THF and dioxane. The choice of solvent can influence the solubility of the reactants and the reaction rate.
-
Temperature: Due to the lower reactivity of the chloro-substituent, elevated temperatures are often necessary to achieve a reasonable reaction rate and yield.
Data Presentation
The following tables summarize the general influence of various components on the Sonogashira coupling of aryl chlorides. This information can be used as a guide for optimizing the reaction conditions for this compound.
Table 1: Influence of Palladium Catalyst and Ligand on Sonogashira Coupling of Aryl Chlorides
| Catalyst/Ligand System | General Observations |
| Pd(PPh₃)₄ / PdCl₂(PPh₃)₂ | Often effective for aryl iodides and bromides, but may require higher temperatures and catalyst loadings for chlorides. |
| Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, XPhos, SPhos) | Generally more effective for unreactive aryl chlorides, allowing for lower catalyst loadings and milder reaction conditions. |
| N-Heterocyclic Carbene (NHC) Palladium Complexes | Have shown high activity for the coupling of aryl chlorides. |
Table 2: Influence of Base and Solvent on Sonogashira Coupling of Aryl Chlorides
| Base | Solvent | General Observations |
| Triethylamine (Et₃N) | Et₃N, THF, Dioxane, DMF | Common choice, often used in excess and can serve as the solvent. |
| Diisopropylethylamine (DIPEA) | DIPEA, THF, Dioxane, DMF | A bulkier amine base that can sometimes improve yields. |
| Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) | DMF, NMP, Dioxane | Inorganic bases that can be effective, particularly in polar aprotic solvents. |
Experimental Protocols
The following is a representative protocol for the Sonogashira coupling of this compound with a terminal alkyne. This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃) (if not using a pre-formed phosphine ligand complex)
-
Base (e.g., triethylamine, Et₃N)
-
Anhydrous solvent (e.g., DMF or THF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., 2-5 mol%), and copper(I) iodide (e.g., 5-10 mol%) under an inert atmosphere. If using a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, add the phosphine ligand (e.g., 4-10 mol%) at this stage.
-
Solvent and Base Addition: Add the anhydrous solvent (e.g., DMF, 0.2-0.5 M concentration of the limiting reagent) and the base (e.g., Et₃N, 2-3 eq) to the flask.
-
Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by using a freeze-pump-thaw technique.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) to the reaction mixture via syringe.
-
Reaction: Stir the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as flash column chromatography, to obtain the desired 2-alkynyl-4,6-dimethoxypyridine.
Mandatory Visualizations
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Caption: General experimental workflow for Sonogashira coupling.
References
Application of 2-Chloro-4,6-dimethoxypyrimidine in the Synthesis of Kinase Inhibitors: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of 2-chloro-4,6-dimethoxypyrimidine as a versatile building block in the synthesis of potent kinase inhibitors. The pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous approved drugs that target protein kinases. The strategic placement of a reactive chlorine atom at the 2-position and methoxy groups at the 4- and 6-positions of the pyrimidine ring allows for diverse and selective chemical modifications, making it an attractive starting point for the development of novel therapeutic agents.
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Small molecule inhibitors that target the ATP-binding site of kinases have proven to be an effective therapeutic strategy. The 2-anilinopyrimidine core, readily accessible from 2-chloro-4,6-dimethoxypyrimidine, is a key pharmacophore in many kinase inhibitors, where it often forms critical hydrogen bond interactions with the hinge region of the kinase domain.
This application note will detail synthetic protocols, present key quantitative data from related studies, and visualize relevant biological pathways and experimental workflows to guide researchers in the utilization of 2-chloro-4,6-dimethoxypyrimidine for the discovery of next-generation kinase inhibitors.
Key Synthetic Strategies
The primary synthetic utility of 2-chloro-4,6-dimethoxypyrimidine in kinase inhibitor synthesis lies in the reactivity of the C2-chlorine atom towards nucleophilic aromatic substitution (SNAr). This reaction allows for the facile introduction of various amine-containing fragments, most notably anilines, to generate the core 2-anilinopyrimidine scaffold. Further diversification can be achieved through modification of the aniline moiety or by targeting the methoxy groups, although the latter is less common.
A general synthetic workflow for the preparation of 2-anilinopyrimidine-based kinase inhibitors is outlined below.
Experimental Protocols
The following protocols are representative methods for the synthesis of 2-anilinopyrimidine derivatives from 2-chloro-4,6-dimethoxypyrimidine. These protocols are based on established procedures for analogous 2-chloropyrimidines and can be adapted and optimized for specific target molecules.[1]
Protocol 1: Microwave-Assisted Synthesis of N-Aryl-4,6-dimethoxypyrimidin-2-amines
Microwave-assisted organic synthesis often provides significant advantages in terms of reduced reaction times and increased yields.[1]
Materials:
-
2-Chloro-4,6-dimethoxypyrimidine
-
Substituted aniline of choice
-
Ethanol (absolute)
-
Microwave reactor vials
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
In a microwave reactor vial, combine 2-chloro-4,6-dimethoxypyrimidine (1.0 mmol), the desired substituted aniline (1.2 mmol), and absolute ethanol (5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 160 °C for 10-30 minutes. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate gradient) to afford the desired N-aryl-4,6-dimethoxypyrimidin-2-amine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Conventional Synthesis of N-Aryl-4,6-dimethoxypyrimidin-2-amines
Conventional heating can also be employed for the synthesis, which may be more suitable for larger scale reactions.
Materials:
-
2-Chloro-4,6-dimethoxypyrimidine
-
Substituted aniline of choice
-
Anhydrous solvent (e.g., 1,4-dioxane, N,N-dimethylformamide (DMF), or isopropanol)
-
Base (e.g., triethylamine (TEA), N,N-diisopropylethylamine (DIPEA))
-
Standard laboratory glassware for reflux and purification
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-4,6-dimethoxypyrimidine (1.0 mmol) and the desired substituted aniline (1.2 mmol) in an anhydrous solvent (10 mL).
-
Add a suitable base (e.g., triethylamine, 1.5 mmol) to the mixture.
-
Heat the reaction mixture to reflux (80-120 °C, depending on the solvent) and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to yield the pure N-aryl-4,6-dimethoxypyrimidin-2-amine.
Quantitative Data Summary
While specific data for kinase inhibitors directly synthesized from 2-chloro-4,6-dimethoxypyrimidine is not extensively available in the public domain, the following tables summarize representative data for structurally related anilinopyrimidine and 4,6-disubstituted pyrimidine kinase inhibitors. This data provides a valuable reference for the expected potency and can guide the design of new inhibitors based on the 2-chloro-4,6-dimethoxypyrimidine scaffold.
Table 1: Synthesis Yields of Structurally Related 2-Anilinopyrimidines
This table presents the reaction yields for the synthesis of various 2-anilinopyrimidines from 2-chloro-4,6-dimethylpyrimidine, a close analog of the title compound.[1] The high yields demonstrate the efficiency of the SNAr reaction.
| Entry | Aniline Derivative | Product | Yield (%) |
| 1 | Aniline | 4,6-Dimethyl-N-phenylpyrimidin-2-amine | 91 |
| 2 | 4-Fluoroaniline | N-(4-Fluorophenyl)-4,6-dimethylpyrimidin-2-amine | 95 |
| 3 | 3-Fluoroaniline | N-(3-Fluorophenyl)-4,6-dimethylpyrimidin-2-amine | 97 |
| 4 | 4-Chloroaniline | N-(4-Chlorophenyl)-4,6-dimethylpyrimidin-2-amine | 88 |
| 5 | 4-Methoxyaniline | N-(4-Methoxyphenyl)-4,6-dimethylpyrimidin-2-amine | 92 |
Table 2: Biological Activity of Representative Pyrimidine-Based Kinase Inhibitors
| Compound Class | Target Kinase | Representative IC50 (nM) | Reference |
| Pyrido[2,3-d]pyrimidine | EGFR | 0.08 | [2] |
| 4,6-Diaryl Pyrimidine | EGFR | 72 | [3] |
| 4,6-Diaryl Pyrimidine | VEGFR-2 | 1150 | [3] |
| Aminopyrimidine | PLK4 | 6.7 | [4] |
Signaling Pathways and Mechanism of Action
Anilinopyrimidine-based kinase inhibitors typically function by competing with ATP for binding to the kinase domain. The pyrimidine core acts as a scaffold that orients key substituents to interact with specific residues in the ATP-binding pocket. A common mechanism involves the formation of hydrogen bonds between the pyrimidine ring nitrogens and the backbone amide groups of the kinase hinge region.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is a common driver of tumorigenesis. Many anilinopyrimidine derivatives are potent inhibitors of EGFR.
Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway
VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Dual inhibitors targeting both EGFR and VEGFR have shown significant promise in cancer therapy.
Conclusion
2-Chloro-4,6-dimethoxypyrimidine serves as a valuable and versatile starting material for the synthesis of a diverse range of kinase inhibitors. Its facile reaction with anilines via nucleophilic aromatic substitution provides a straightforward entry to the clinically relevant 2-anilinopyrimidine scaffold. The methodologies and data presented in this application note provide a solid foundation for researchers to explore the potential of this building block in the design and development of novel therapeutics targeting various protein kinases. Further exploration of structure-activity relationships by modifying the aniline component and other positions of the pyrimidine ring holds significant promise for the discovery of potent and selective kinase inhibitors for the treatment of cancer and other diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]
- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 2-Chloro-4,6-dimethoxypyridine for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4,6-dimethoxypyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its pyrimidine core is a common motif in numerous biologically active molecules. The presence of a reactive chlorine atom at the 2-position, along with the activating methoxy groups at the 4- and 6-positions, makes it an ideal scaffold for the synthesis of diverse compound libraries. This document provides detailed protocols for key derivatization reactions of this compound, namely the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination, which are instrumental in generating novel drug candidates.
The derivatization of this scaffold allows for the exploration of chemical space around the pyrimidine core, enabling the fine-tuning of compound properties to achieve desired potency, selectivity, and pharmacokinetic profiles. Derivatives of similar pyrimidine cores have shown potential as kinase inhibitors, anti-inflammatory agents, and antimicrobials, highlighting the therapeutic promise of this compound class.[1][2]
Key Derivatization Reactions
The primary methods for the derivatization of this compound involve palladium-catalyzed cross-coupling reactions. These reactions are robust and allow for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with a high degree of control and broad substrate scope.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting the aryl chloride with an organoboron reagent, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.[3][4] This reaction is widely used to synthesize biaryl and heteroaryl-aryl structures, which are common in pharmaceutical compounds.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the formation of C-N bonds.[5][6] This reaction couples the aryl chloride with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[5][7] This allows for the introduction of a wide variety of amino groups, which can significantly influence the biological activity and physicochemical properties of the resulting molecules.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization for specific substrates and desired outcomes.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction flask, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), the palladium catalyst (0.01-0.05 equiv.), and the base (2.0-3.0 equiv.).[8]
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[3][8]
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 2-24 hours.[8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a biphasic solvent system is used, separate the layers. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[8]
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-4,6-dimethoxypyridine.[8]
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 8 | 92 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | 1,4-Dioxane | 110 | 16 | 78 |
| 4 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (2) | K₂CO₃ | Toluene/H₂O | 95 | 10 | 88 |
Note: The data presented in this table are representative and based on analogous reactions. Actual yields may vary depending on the specific substrates and reaction conditions.[8]
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol outlines a general procedure for the amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP, XPhos)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, 1,4-Dioxane)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium precatalyst (0.01-0.05 equiv.) and the phosphine ligand (0.012-0.06 equiv.).[8]
-
Add the anhydrous, deoxygenated solvent and stir for 10-15 minutes to allow for catalyst activation.[8]
-
To this mixture, add this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), and the base (1.2-2.0 equiv.).[8]
-
Seal the reaction vessel and heat to the desired temperature (typically 90-120 °C) with vigorous stirring for 4-24 hours.[8]
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.[8]
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.[8]
-
Remove the solvent under reduced pressure, and purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted-4,6-dimethoxypyrimidin-2-amine.[8]
Data Presentation: Representative Buchwald-Hartwig Amination Reactions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | Xantphos (2) | NaOt-Bu | Toluene | 100 | 6 | 95 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | 82 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Toluene | 100 | 12 | 88 |
| 4 | Piperidine | Pd(OAc)₂ (2) | Xantphos (4) | NaOt-Bu | 1,4-Dioxane | 90 | 8 | 91 |
Note: The data presented in this table are representative and based on analogous reactions. Actual yields may vary depending on the specific substrates and reaction conditions.[8]
Visualizations
Experimental Workflows
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for the Buchwald-Hartwig amination reaction.
Signaling Pathway Example: Kinase Inhibition
Many pyrimidine derivatives are developed as kinase inhibitors. The following diagram illustrates a simplified, generic kinase signaling pathway and the point of inhibition.
Caption: Generic kinase signaling pathway and point of inhibition.
Conclusion
This compound is a highly valuable scaffold for the synthesis of novel compounds in drug discovery. The robust and versatile Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provide efficient means to generate diverse libraries of 2-substituted-4,6-dimethoxypyrimidines. The protocols and data presented herein serve as a comprehensive guide for researchers to facilitate the exploration of this promising chemical space for the development of new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-4,6-dimethoxypyridine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Chloro-4,6-dimethoxypyridine synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Problem: Low Overall Yield
Low or inconsistent yields are a frequent challenge. The following sections break down potential causes and solutions at different stages of the synthesis.
dot
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
Question: My yield is consistently low when synthesizing this compound. What are the common causes and how can I improve it?
Answer:
Several factors can contribute to low yields in the synthesis of this compound. Here's a breakdown of potential issues and recommended solutions:
-
Starting Material Quality: The purity of your starting materials is critical. For syntheses starting from malononitrile, ensure it is free of impurities. Similarly, if you are using 2-amino-4,6-dimethoxypyrimidine or 2-mercapto-4,6-dimethoxypyrimidine, verify their purity before starting the reaction.[1] Using impure reagents can lead to side reactions and a lower yield of the desired product.
-
Reaction Conditions:
-
Temperature Control: The reaction temperature must be carefully controlled. For instance, in the synthesis from 3-amino-3-methoxy-N-nitrile-2-propionamidine, the reaction with hydrogen chloride should be maintained at a low temperature (e.g., 12°C) to minimize side product formation.[2]
-
Moisture: The presence of water can be detrimental, especially in reactions involving chlorinating agents or intermediates that are sensitive to hydrolysis. Ensure all glassware is thoroughly dried and use anhydrous solvents.[2]
-
Stoichiometry: Precise measurement of reactants is crucial. An excess or deficit of a reagent can lead to incomplete reactions or the formation of byproducts.
-
-
Work-up and Purification:
-
Extraction: During aqueous work-up, the product can be lost if the pH is not optimal or if an insufficient amount of organic solvent is used for extraction.
-
Purification: The choice of purification method can significantly impact the final yield. Recrystallization is a common method for purifying 2-Chloro-4,6-dimethoxypyrimidine.[1] The choice of solvent for recrystallization is important to maximize recovery.
-
Problem: Formation of Side Products
The presence of impurities and side products can complicate purification and reduce the overall yield.
Question: I am observing significant side product formation in my reaction. What are the likely side products and how can I minimize them?
Answer:
Side product formation is a common issue. The nature of the side products depends on the synthetic route.
-
Hydrolysis Products: If moisture is present in the reaction, this compound can hydrolyze to 2-hydroxy-4,6-dimethoxypyridine. To avoid this, ensure all reagents and solvents are anhydrous and the reaction is carried out under an inert atmosphere.
-
Over-chlorination or Incomplete Chlorination: In syntheses involving a chlorination step, it is possible to form di- or tri-chlorinated pyridine species or have unreacted starting material.[3][4] Careful control of the amount of chlorinating agent and reaction time is necessary.
-
Amination: If ammonia or amines are present as impurities or are used in a subsequent step, they can react with the product to form amino-pyridines.[5]
To minimize side product formation, it is essential to use pure starting materials, control reaction conditions meticulously, and work in an anhydrous environment.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: Several synthetic routes have been reported. Some common approaches include:
-
From Malononitrile: This is a multi-step process that involves the formation of 1,3-dimethyl malonamidine dihydrochloride, followed by reaction with cyanamide and subsequent cyclization and chlorination.[1][2] This route is often favored for its potential for high yield and use of relatively inexpensive starting materials.[1]
-
From 2-Amino-4,6-dimethoxypyrimidine: This involves a diazotization reaction followed by treatment with a chloride source. However, this method can sometimes result in lower yields.[1]
-
From 2-Mercapto-4,6-dimethoxypyrimidine: This route involves the chlorination of the mercapto group. The preparation of the starting material can sometimes be challenging.[1]
Q2: What are the recommended purification methods for this compound?
A2: The most common method for purifying this compound is recrystallization. Methanol is often used as the recrystallization solvent.[1] Column chromatography on silica gel can also be employed for smaller scale purifications or to remove closely related impurities.
Q3: What are the key safety precautions to consider during the synthesis?
A3:
-
Handling of Reagents: Many of the reagents used, such as acetyl chloride and hydrogen chloride gas, are corrosive and toxic.[2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Anhydrous Conditions: The need for anhydrous conditions in some steps means that moisture-sensitive reagents should be handled with care.
-
Pressure: Some procedures may involve reactions under pressure, which requires specialized equipment and safety protocols.[1]
Experimental Protocols
Protocol 1: Synthesis from Malononitrile (High-Yield Method)
This protocol is based on a patented high-yield synthesis method.[1][2]
Step 1: Synthesis of 1,3-Dimethyl malonamidine dihydrochloride
-
In a reaction kettle, add 66g of malononitrile and 204.8g of anhydrous methanol.
-
Slowly add 353.25g of acetyl chloride dropwise into the reaction kettle, maintaining the temperature between 10-15°C. The addition should take approximately 8 hours.
-
After the addition is complete, continue the reaction for another 2 hours at the same temperature.
-
Filter the resulting solid under a nitrogen atmosphere to obtain the wet product of 1,3-dimethyl malonamidine dihydrochloride.
Step 2: Synthesis of 3-Amino-3-methoxy-N-nitrile-2-propionamidine
-
The wet product from Step 1 is then reacted with sodium bicarbonate and cyanamide to yield 3-amino-3-methoxy-N-nitrile-2-propionamidine. (Detailed stoichiometry and conditions can be found in the cited patent[2]).
Step 3: Synthesis of 2-Chloro-4,6-dimethoxypyrimidine
-
To a reaction kettle, add 131g of 3-amino-3-methoxy-N-nitrile-2-propionamidine and 620g of methanol.
-
Slowly introduce 110g of hydrogen chloride gas while maintaining the reaction temperature at 12°C.
-
After the gas introduction is complete, maintain the temperature for 2 hours.
-
After the reaction, wash the mixture with water until neutral.
-
Evaporate approximately 95% of the solvent.
-
Cool the remaining solution to 0°C to precipitate the product.
-
Filter and dry the crystals to obtain 2-Chloro-4,6-dimethoxypyrimidine.
Expected Yield: Approximately 77% with a purity of 99.5% as determined by liquid chromatography.[2]
Data Summary
| Synthetic Route | Starting Material | Key Reagents | Reported Yield | Purity | Reference |
| Method A | Malononitrile | Methanol, Acetyl Chloride, Cyanamide, HCl | ~77% | 99.5% | [2] |
| Method B | 2-Amino-4,6-dimethoxypyrimidine | Diazotizing agents | ~30% | Not specified | [1] |
| Method C | Malononitrile | Composite solvent, HCl, Catalyst | High Yield | 99% | [1] |
| Method D | 2-Mercapto-4,6-dimethoxypyrimidine | Chlorinating agent | Not specified | Not specified | [1] |
dot
Caption: Experimental workflow for the synthesis of this compound from malononitrile.
References
- 1. CN1467206A - Preparation method of 2-chloro-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 2. CN107759528B - Synthesis method of 2-chloro-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 3. 2,4-Dichloro-6-methoxypyridine|CAS 1227572-43-1 [benchchem.com]
- 4. 2,6-Dichloro-4-methoxypyridine | C6H5Cl2NO | CID 3319993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN103709108A - Production method of synthesizing 2-amino-4,6-dimethoxy pyrimidine - Google Patents [patents.google.com]
Side reactions and byproduct formation with 2-Chloro-4,6-dimethoxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-4,6-dimethoxypyridine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on side reactions and byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side reactions observed with this compound?
A1: The most common side reactions encountered when working with this compound fall into four main categories:
-
Nucleophilic Aromatic Substitution (SNAr) Side Reactions: These include over-reaction with amine nucleophiles and hydrolysis.
-
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) Side Reactions: Common byproducts include homocoupling of the boronic acid, dehalogenation of the starting material, and formation of palladium black.
-
Demethylation: The methoxy groups can be cleaved under certain acidic or high-temperature conditions.
-
Thermal Decomposition: At elevated temperatures, the molecule can degrade, though specific decomposition pathways are not well-documented for this particular compound.
Q2: How can I minimize the formation of the homocoupling byproduct in a Suzuki-Miyaura coupling reaction?
A2: Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura coupling, often promoted by the presence of oxygen.[1][2] To minimize its formation, the following precautions are recommended:
-
Degassing: Thoroughly degas all solvents and the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution.[2]
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration.
-
Catalyst Choice: The choice of palladium catalyst and ligands can influence the extent of homocoupling.
-
Reducing Agents: The addition of a mild reducing agent, such as potassium formate, can help suppress the formation of the homocoupling dimer by minimizing the concentration of Pd(II) species that can participate in the unwanted reaction.
Q3: What conditions can lead to the hydrolysis of this compound?
A3: The chloro group at the 2-position of the pyrimidine ring is susceptible to hydrolysis, leading to the formation of 2-hydroxy-4,6-dimethoxypyrimidine (which exists in tautomeric equilibrium with 4,6-dimethoxypyrimidin-2(1H)-one). This reaction is typically promoted by:
-
Aqueous acidic or basic conditions: Prolonged exposure to aqueous acid or base, especially at elevated temperatures, can facilitate hydrolysis.
-
Presence of water in the reaction mixture: Even trace amounts of water in solvents or reagents can lead to the formation of the hydrolysis byproduct over time. Chloropyrimidines are known to undergo ready hydrolysis to the corresponding pyrimidinones in both acidic and alkaline conditions.[3][4]
Q4: Is demethylation of the methoxy groups a concern?
A4: Yes, demethylation of the 4- and 6-methoxy groups can occur under certain conditions, leading to the formation of hydroxylated byproducts. Conditions that favor demethylation include:
-
Strong Protic Acids: Reagents like hydrobromic acid (HBr) are known to cleave methyl ethers.
-
Lewis Acids: Strong Lewis acids can also induce the cleavage of methoxy groups.
-
High Temperatures: In some cases, prolonged heating at high temperatures, especially in the presence of acidic or nucleophilic species, can lead to demethylation.
Troubleshooting Guides
Issue 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr) with an Amine
Symptoms:
-
The desired 2-amino-4,6-dimethoxypyrimidine product is obtained in low yield.
-
Multiple spots are observed on TLC analysis of the crude reaction mixture.
-
Mass spectrometry analysis indicates the presence of a byproduct with a mass corresponding to the addition of two pyrimidine units to the amine.
Possible Cause:
-
Over-amination: Primary and some secondary amines can react with a second molecule of this compound to form a bis(pyrimidinyl)amine byproduct. This is especially prevalent if the amine is used in a less than stoichiometric amount or if the reaction is run for an extended period at high temperatures.
Solutions:
-
Control Stoichiometry: Use a slight excess of the amine nucleophile (e.g., 1.1-1.2 equivalents) to favor the formation of the mono-substituted product.
-
Reaction Monitoring: Carefully monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed.
-
Temperature Control: Running the reaction at the lowest effective temperature can help minimize the rate of the second substitution.
Issue 2: Formation of Multiple Byproducts in Suzuki-Miyaura Coupling
Symptoms:
-
Besides the desired coupled product, significant amounts of byproducts are observed by GC-MS or LC-MS.
-
These byproducts may include a biaryl compound derived from the boronic acid (homocoupling) and/or 4,6-dimethoxypyrimidine (dehalogenation).
Possible Causes & Solutions:
| Byproduct | Possible Cause | Recommended Solution |
| Homocoupling Product (Biaryl) | Presence of oxygen in the reaction mixture.[1][2] | Thoroughly degas solvents and maintain a strict inert atmosphere (Ar or N2). |
| Reaction temperature is too high. | Optimize the reaction temperature; run at the lowest temperature that provides a reasonable reaction rate. | |
| Dehalogenation Product (4,6-dimethoxypyrimidine) | Presence of a hydrogen source and a reducing environment.[5] | Ensure anhydrous conditions and use a well-defined palladium catalyst system. |
| Side reaction promoted by certain bases or ligands. | Screen different bases (e.g., K2CO3, CsF, K3PO4) and phosphine ligands. | |
| Palladium Black | Catalyst decomposition. | Use appropriate ligands to stabilize the palladium catalyst and avoid excessively high temperatures. |
Issue 3: Unexpected Formation of a Hydroxylated Byproduct
Symptoms:
-
A byproduct with a mass corresponding to the replacement of the chlorine atom with a hydroxyl group is detected.
-
The byproduct is more polar than the starting material and the desired product on TLC.
Possible Cause:
-
Hydrolysis: The presence of water in the reaction mixture, especially under acidic or basic conditions, can lead to the hydrolysis of the C-Cl bond to form 2-hydroxy-4,6-dimethoxypyrimidine.[3]
Solutions:
-
Anhydrous Conditions: Use anhydrous solvents and reagents. Dry glassware thoroughly before use.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere to exclude atmospheric moisture.
-
pH Control: If possible, maintain neutral reaction conditions to minimize acid- or base-catalyzed hydrolysis.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine nucleophile (e.g., aniline)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or ethanol)
-
Base (e.g., potassium carbonate or triethylamine)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard work-up and purification equipment
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.), the amine nucleophile (1.1 eq.), and the base (1.5 eq.).
-
Add the anhydrous solvent to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh3)4 or Pd(OAc)2 with a phosphine ligand)
-
Base (e.g., K2CO3, K3PO4, or CsF)
-
Degassed solvent system (e.g., toluene/ethanol/water or dioxane/water)
-
Schlenk flask or other reaction vessel suitable for inert atmosphere techniques
-
Magnetic stirrer and heating mantle
-
Standard work-up and purification equipment
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Under a positive pressure of inert gas, add the palladium catalyst (and ligand, if separate).
-
Add the degassed solvent system via cannula or syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Side reaction in nucleophilic substitution.
Caption: Common byproducts in Suzuki coupling.
Caption: Potential hydrolysis and demethylation byproducts.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. Simple pyrimidines. Part XIII. The formation and hydrolysis of simple potassium pyrimidinesulphonates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 5. books.rsc.org [books.rsc.org]
Technical Support Center: Optimization of Suzuki Coupling for 2-Chloro-4,6-dimethoxypyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 2-Chloro-4,6-dimethoxypyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize experimental conditions.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the Suzuki coupling of this compound, offering potential causes and actionable solutions in a question-and-answer format.
Q1: My Suzuki coupling reaction shows low to no conversion of this compound. What are the likely causes and how can I improve the yield?
A1: Low reactivity is a common challenge with electron-rich chloropyridines due to the strong carbon-chlorine bond, which hinders the initial oxidative addition step in the catalytic cycle. Several factors could be contributing to the low yield. A systematic approach to optimizing your reaction conditions is recommended.
Troubleshooting Steps:
-
Catalyst and Ligand: Standard palladium catalysts like Pd(PPh₃)₄ may not be active enough for this substrate. Consider switching to a more robust catalytic system. Bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), are highly effective for coupling heteroaryl chlorides. N-heterocyclic carbene (NHC) ligands also offer a powerful alternative.
-
Base Selection: The choice of base is critical for activating the boronic acid. If you are using a weak base like Na₂CO₃, it may be insufficient. Screening stronger, non-nucleophilic inorganic bases is advisable. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective in challenging couplings.
-
Solvent System: The solvent must effectively dissolve the reactants to facilitate the reaction. A mixture of an organic solvent and water, such as 1,4-dioxane/water or toluene/water, is often optimal.
-
Temperature: 2-Chloropyridines typically require higher reaction temperatures (80-120 °C) to overcome the activation energy of the C-Cl bond cleavage. Consider increasing the temperature of your reaction.
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Ensure that your solvents are thoroughly degassed and that the reaction is carried out under an inert atmosphere (e.g., Argon or Nitrogen).
Q2: I am observing significant formation of side products, such as homocoupling of the boronic acid and protodeboronation. How can I minimize these side reactions?
A2: The formation of side products is a common issue that can significantly reduce the yield of the desired product.
Minimizing Side Reactions:
-
Protodeboronation (cleavage of the C-B bond): This side reaction is often promoted by the presence of water or acidic impurities.
-
Recommendation: Use anhydrous solvents and ensure your reagents are dry. Using boronic esters (e.g., pinacol esters) instead of boronic acids can also enhance stability and reduce the likelihood of protodeboronation.
-
-
Homocoupling (dimerization of the boronic acid): This is often caused by the presence of oxygen, which can interfere with the catalytic cycle.
-
Recommendation: Rigorous degassing of the reaction mixture is crucial. Purging the solvent and reaction vessel with an inert gas (Argon or Nitrogen) before adding the catalyst can significantly reduce homocoupling.
-
Frequently Asked Questions (FAQs)
Q: Which type of palladium catalyst is best suited for the Suzuki coupling of this compound?
A: Due to the electron-rich nature and the relatively inert C-Cl bond of this compound, highly active palladium catalysts are recommended. Catalyst systems employing bulky, electron-rich phosphine ligands like SPhos, XPhos, and RuPhos have shown great success in similar challenging couplings.[1] N-heterocyclic carbene (NHC) ligands are also excellent choices. While traditional catalysts like Pd(PPh₃)₄ can be attempted, they often result in lower yields for this type of substrate.[1]
Q: What is the optimal base for this reaction?
A: The choice of base is highly dependent on the specific boronic acid and solvent system used. However, for challenging substrates like this compound, strong, non-nucleophilic inorganic bases are generally preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent starting points for optimization.[1]
Q: Is it necessary to perform the reaction under strictly anhydrous conditions?
A: While not always strictly necessary, using anhydrous solvents and reagents is highly recommended to minimize the risk of protodeboronation of the boronic acid, a common side reaction that can lower your yield. If using an inorganic base that requires some water for solubility, a carefully controlled biphasic system (e.g., dioxane/water) is often employed.
Q: Can microwave irradiation be used to improve the reaction?
A: Yes, microwave irradiation can be a very effective technique to accelerate the Suzuki coupling of unreactive chlorides. It can significantly reduce reaction times and often leads to improved yields by efficiently overcoming the high activation energy of the oxidative addition step.[1]
Data Presentation
The following tables provide representative data for the Suzuki coupling of a structurally similar substrate, 2-chloro-4,6-dimethoxypyrimidine, which can serve as a starting point for the optimization of conditions for this compound.
Table 1: Comparative Yields for Suzuki-Miyaura Coupling of 2-Chloro-4,6-dimethoxypyrimidine with Different Boronic Acids
| Entry | Boronic Acid | Precatalyst | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Benzo[b]furan-2-boronic acid | Allyl(IPr)PdCl | K₃PO₄ | MeOH/THF | 25 | 95 |
| 2 | 3-Furan boronic acid | Allyl(IPr)PdCl | K₃PO₄ | MeOH/THF | 25 | 88 |
Data is illustrative and based on the coupling of the analogous 2-chloro-4,6-dimethoxypyrimidine. Yields are highly dependent on the specific reaction conditions and substrates used.[2]
Table 2: Recommended Catalyst Systems for Suzuki Coupling of Electron-Rich Chloro-pyridines
| Palladium Source | Ligand | Typical Loading | Key Advantages |
| Pd(OAc)₂ | SPhos / XPhos | 1-4% Pd, 2-8% Ligand | Excellent for electron-rich heteroaryl chlorides; bulky ligand prevents catalyst deactivation. |
| Pd₂(dba)₃ | P(t-Bu)₃ | 1-3% Pd, 2-6% Ligand | A robust system for coupling aryl chlorides. |
| PEPPSI-IPr | (NHC Ligand) | 1-3% | Highly active for challenging couplings. |
| Pd(PPh₃)₄ | (None) | 2-5% | A general, commercially available Pd(0) source; may be less effective for unreactive chlorides. |
Experimental Protocols
General Procedure for the Suzuki-Miyaura Coupling of this compound
This is a generalized procedure and should be optimized for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ with SPhos ligand, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Mandatory Visualization
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the challenging oxidative addition step.
Caption: A troubleshooting workflow for low yields in the Suzuki coupling of this compound.
References
Technical Support Center: Purification of 2-Chloro-4,6-dimethoxypyridine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Chloro-4,6-dimethoxypyridine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The most prevalent and effective purification techniques for this compound derivatives are recrystallization and column chromatography. The choice between these methods typically depends on the scale of the purification and the nature of the impurities present.
Q2: What are the likely impurities in a crude sample of this compound?
Common impurities can include unreacted starting materials, such as 2-amino-4,6-dimethoxypyrimidine, and byproducts from the synthesis process. One common synthesis route involves the diazotization of 2-amino-4,6-dimethoxypyrimidine, which can sometimes be low-yielding[1]. Another method is the reaction of 2,4,6-trichloropyrimidine with sodium methoxide, which could lead to incompletely substituted intermediates like 2,4-dichloro-6-methoxypyrimidine.
Q3: How can I assess the purity of my this compound sample?
High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of this compound. A method developed for a similar compound, 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride, utilizes a C18 column with a mobile phase consisting of a buffer and acetonitrile, with UV detection[2][3]. Gas Chromatography (GC) can also be used to assess purity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound derivatives.
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Compound "oils out" instead of forming crystals. | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | - Use a lower-boiling point solvent or a solvent mixture. - Ensure a slow cooling rate. - Add a seed crystal to induce crystallization. |
| Poor recovery of the purified compound. | The compound is too soluble in the chosen solvent at low temperatures. The volume of solvent used was excessive. | - Select a solvent in which the compound has lower solubility at room temperature. - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the solution is thoroughly cooled before filtration. |
| Crystals do not form upon cooling. | The solution is not sufficiently saturated, or it is supersaturated. | - Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod at the liquid's surface. - Introduce a seed crystal of the pure compound. |
| Colored impurities persist after recrystallization. | The impurities have similar solubility to the product in the chosen solvent. | - Perform a hot filtration with activated charcoal before allowing the solution to cool. - Attempt recrystallization with a different solvent system. - If impurities persist, consider using column chromatography. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the desired compound from impurities. | The mobile phase polarity is too high or too low. The stationary phase is not appropriate. | - Optimize the mobile phase composition using thin-layer chromatography (TLC) first. - Employ a gradient elution, starting with a less polar solvent and gradually increasing the polarity. - Consider a different stationary phase (e.g., alumina instead of silica gel). |
| The compound is not eluting from the column. | The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. |
| "Tailing" of the compound spot on TLC or broad peaks during elution. | The compound is interacting too strongly with the stationary phase. The column may be overloaded. | - Add a small amount of a polar modifier to the mobile phase, such as a few drops of triethylamine for basic compounds. - Ensure the amount of crude material loaded onto the column is appropriate for the column size. |
| Cracking of the stationary phase bed. | The column was not packed properly or has run dry. | - Ensure the column is packed uniformly as a slurry. - Never let the solvent level drop below the top of the stationary phase. |
Data Presentation
Table 1: Recrystallization Data for Pyrimidine Derivatives
| Compound | Recrystallization Solvent | Purity | Yield | Reference |
| 2-Chloro-4,6-dimethoxypyrimidine | Methanol | 99% | Not Specified | [1] |
| 2-amino-4,6-dimethoxypyrimidine | Toluene | 99.6% | 94.3% | [4] |
| 2-amino-4,6-dimethoxypyrimidine | Toluene | 99.4% | 81.2% | [4] |
| 2-amino-4,6-dimethoxypyrimidine | Ethyl Acetate | Not Specified | 5-6.2% | [5] |
Note: Data for 2-amino-4,6-dimethoxypyrimidine is included as it is a common precursor to 2-Chloro-4,6-dimethoxypyrimidine and provides insights into effective solvent systems for similar structures.
Experimental Protocols
Protocol 1: Recrystallization of 2-Chloro-4,6-dimethoxypyrimidine
This protocol is based on a method that yields a high-purity product[1].
-
Dissolution: In a fume hood, dissolve the crude 2-Chloro-4,6-dimethoxypyrimidine in a minimal amount of hot methanol by gently heating and stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.
-
Isolation: Collect the white crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent. The expected melting point is between 103-104°C[1].
Protocol 2: Column Chromatography of a Chloropyrimidine Derivative
This protocol is adapted from the purification of a similar chloropyrimidine compound and can be used as a starting point for this compound derivatives.
-
Stationary Phase: Silica gel (200-300 mesh).
-
Mobile Phase: A mixture of petroleum ether (60-90°C boiling range) and methylene chloride in a 2:1 ratio.
-
Column Packing: a. Prepare a slurry of silica gel in the mobile phase. b. Pour the slurry into the chromatography column and allow it to pack under gravity, ensuring there are no air bubbles or cracks.
-
Sample Loading: a. Dissolve the crude product in a minimal amount of methylene chloride. b. Carefully load the sample onto the top of the silica gel bed.
-
Elution: a. Begin eluting with the mobile phase, collecting fractions. b. Monitor the fractions by TLC to identify the ones containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Mandatory Visualizations
References
- 1. CN1467206A - Preparation method of 2-chloro-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 5. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]
Troubleshooting failed reactions involving 2-Chloro-4,6-dimethoxypyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in chemical synthesis involving 2-Chloro-4,6-dimethoxypyridine.
General Troubleshooting
Before diving into specific reaction types, consider these general points when a reaction with this compound fails or gives low yields.
Frequently Asked Questions (FAQs) - General
Q1: How should this compound be stored? A1: It should be stored at room temperature in a dry, well-ventilated place.[1] It appears as a white to light yellow powder or crystal.[1]
Q2: What are the key physical and chemical properties of this compound? A2: Key properties are summarized in the table below.
| Property | Value |
| CAS Number | 13223-25-1 |
| Molecular Formula | C₆H₇ClN₂O₂ |
| Molecular Weight | 174.58 g/mol [1][2] |
| Melting Point | 101 - 105 °C[1] |
| Appearance | White to light yellow powder/crystal[1] |
| Purity | ≥ 98% (GC)[1] |
Q3: What are the main safety concerns with this compound? A3: According to GHS classifications, it is harmful if swallowed and causes serious eye irritation.[2] Standard laboratory safety protocols, including the use of personal protective equipment (PPE), should be followed.
General Troubleshooting Workflow
When a reaction fails, a systematic approach can help identify the root cause.
Caption: General workflow for troubleshooting failed reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a common method for forming C-C bonds with this compound.
Troubleshooting Guide - Suzuki-Miyaura Coupling
Q1: My Suzuki coupling reaction has a very low yield or is not working at all. What are the common causes? A1: Low yields in Suzuki couplings with chloro-pyridines can stem from several factors:
-
Inefficient Oxidative Addition: The C-Cl bond is strong, making the initial oxidative addition to the Pd(0) catalyst challenging. The two electron-donating methoxy groups on the pyridine ring can further hinder this step.[3]
-
Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium center, potentially inhibiting catalytic activity.[4]
-
Poor Quality Reagents: Boronic acids can degrade over time, especially if not stored properly. Ensure your boronic acid is pure and dry.[5] Similarly, the palladium catalyst or base can be a point of failure.
-
Insufficient Degassing: Oxygen can promote the homocoupling of boronic acids and deactivate the catalyst.[4] Thoroughly degassing your solvents and reaction mixture is critical.[5]
Q2: I'm observing significant amounts of side products. What are they and how can I minimize them? A2: The two most common side reactions are protodeboronation and homocoupling.[4]
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It can be minimized by using anhydrous conditions, a strong base like K₃PO₄, or by switching from a boronic acid to a more stable boronate ester (e.g., pinacol ester) or trifluoroborate salt.[3][4]
-
Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct is often promoted by oxygen or inefficient reduction of a Pd(II) precatalyst.[4] Ensure the reaction is thoroughly degassed and consider using a Pd(0) source or a highly efficient precatalyst system.[4]
Q3: How do I choose the right catalyst, ligand, and base for coupling with this compound? A3: For challenging substrates like electron-rich aryl chlorides, highly active catalyst systems are required.[4]
-
Catalyst/Ligand: Bulky, electron-rich phosphine ligands are often necessary to promote the difficult oxidative addition step.[4] Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are excellent choices.[4] Using a pre-formed catalyst (precatalyst) often gives more reliable results than generating the active catalyst in situ from a palladium source like Pd(OAc)₂.[6]
-
Base: The base activates the boronic acid for transmetalation.[4] A strong base is often needed for chloro-substrates. Potassium phosphate (K₃PO₄) is frequently effective.[4] Other options include K₂CO₃ and Cs₂CO₃. The choice can be highly dependent on the specific substrates and solvent system.[4]
Comparative Yields for Suzuki-Miyaura Coupling
The choice of base and catalyst system can significantly impact reaction yield.
| Coupling Partner | Base | Precatalyst | Yield (%) | Reference |
| Benzo[b]furan-2-boronic acid | K₃PO₄ | [Pd(IPr)Cl(1-tBu-indenyl)] | ~95% | [7] |
| Benzo[b]furan-2-boronic acid | K₂CO₃ | [Pd(IPr)Cl(1-tBu-indenyl)] | ~80% | [7] |
| 3-Furan boronic acid | K₃PO₄ | [Pd(IPr)Cl(1-tBu-indenyl)] | ~75% | [7] |
| 3-Furan boronic acid | K₂CO₃ | [Pd(IPr)Cl(1-tBu-indenyl)] | ~20% | [7] |
| Reaction conditions involved 2-chloro-4,6-dimethoxypyrimidine in a MeOH/THF solvent system.[7] |
Experimental Protocol: Suzuki-Miyaura Coupling
Disclaimer: This is a generalized protocol and should be optimized for specific substrates and conditions.
-
Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq), the boronic acid or ester (1.2-1.5 eq), the base (e.g., K₃PO₄, 2.0-3.0 eq), and the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%).
-
Solvent Addition: Add a thoroughly degassed solvent system (e.g., 1,4-dioxane/water, toluene/water). The presence of some water is often beneficial.[3]
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (e.g., 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the base and inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a key method for forming C-N bonds.[8][9]
Troubleshooting Guide - Buchwald-Hartwig Amination
Q1: My Buchwald-Hartwig amination is failing. Why are aryl chlorides difficult substrates? A1: Aryl chlorides are often challenging coupling partners because the C-Cl bond is less reactive towards oxidative addition compared to C-Br or C-I bonds.[6] This is a common rate-limiting step in the catalytic cycle.[9] Success often requires more reactive catalyst systems.
Q2: I'm getting a complex mixture of products, or my starting material is being consumed without forming the desired product. What's happening? A2: Several issues could be at play:
-
Hydrodehalogenation: An unproductive side reaction can compete with reductive elimination, where the aryl chloride is converted to the corresponding arene (hydrodehalogenation).[9]
-
Base-Sensitive Functional Groups: Protecting groups on your amine or aryl halide might be sensitive to the strong bases and high temperatures often required for these couplings.[6]
-
Catalyst Poisoning: If your amine substrate is a heterocycle, it might coordinate too strongly to the palladium catalyst and inhibit its activity.
Q3: What are the best practices for setting up a successful Buchwald-Hartwig amination? A3:
-
Catalyst Choice: Use a modern, well-defined precatalyst. Systems based on bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) are designed to facilitate the challenging oxidative addition and reductive elimination steps.[10] Using older catalysts or generating them in situ from sources like Pd(OAc)₂ can be unreliable.[6]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄) are common choices. The base choice is critical and often needs to be screened.[8]
-
Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are typically used.[6] Ensure they are thoroughly degassed.
-
Inert Atmosphere: These reactions are highly sensitive to oxygen and moisture. Maintaining a strict inert atmosphere (Argon or Nitrogen) is crucial for success.
Experimental Protocol: Buchwald-Hartwig Amination
Disclaimer: This is a generalized protocol and should be optimized for specific substrates and conditions.[8]
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, add the palladium precatalyst (1-5 mol%), the phosphine ligand (if not part of the precatalyst), and the base (e.g., NaOtBu, 1.4-2.0 eq) to a flame-dried reaction vessel.
-
Reagent Addition: Add this compound (1.0 eq) and the amine (1.1-1.5 eq).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat the mixture with vigorous stirring to the required temperature (e.g., 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Quench carefully (e.g., with aqueous NH₄Cl). Dilute with an organic solvent and filter through a pad of celite to remove palladium residues. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a fundamental reaction for functionalizing the pyrimidine ring, where a nucleophile displaces the chlorine atom.
Troubleshooting Guide - SNAr
Q1: My SNAr reaction is not proceeding. What can I do? A1: A lack of reactivity in SNAr reactions on pyrimidines can be due to several factors:
-
Insufficiently Activated Ring: While the pyridine nitrogen atoms are electron-withdrawing, the two methoxy groups on this compound are electron-donating, which can decrease the electrophilicity of the carbon atom bearing the chlorine, making nucleophilic attack more difficult compared to pyrimidines with electron-withdrawing groups.
-
Weak Nucleophile: The reaction requires a sufficiently strong nucleophile. If you are using a neutral nucleophile (e.g., an alcohol or amine), converting it to its more nucleophilic conjugate base (e.g., an alkoxide or amide) with a suitable base will increase the reaction rate.[11]
-
Low Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier.[11][12] If the reaction is sluggish, gradually increasing the temperature may be necessary.
Q2: My reaction is giving me a mixture of products. How can I improve selectivity? A2: In the case of this compound, there is only one leaving group, so regioselectivity is not an issue. However, if using a di- or tri-chlorinated pyrimidine, regioselectivity becomes a major consideration. For dichloropyrimidines, substitution is influenced by the electronic environment, with C4 often being favored over C2, though this can be altered by other substituents.[11]
Q3: I am seeing hydrolysis of the starting material or product. How can I prevent this? A3: The methoxy groups can be susceptible to hydrolysis, particularly under strong basic or acidic conditions, which could convert them to hydroxyl groups.[13] Furthermore, the chloro-substituent can be hydrolyzed by water, especially at high temperatures.[12] To minimize these side reactions, ensure you are using anhydrous solvents and reagents.[12][14]
Key Factors for Successful SNAr Reactions
| Factor | Recommendation | Rationale |
| Nucleophile | Use a strong nucleophile or deprotonate a weaker one with a base. | Overcomes the activation energy for nucleophilic attack.[11] |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) are often effective. | They can stabilize the charged intermediate (Meisenheimer complex). |
| Temperature | High temperatures (e.g., 100-150 °C) are often required. | Provides the necessary energy to drive the reaction to completion.[12] |
| Conditions | Use anhydrous solvents and reagents. | Prevents hydrolysis of the chloro and methoxy groups.[12] |
Experimental Protocol: SNAr Reaction
Disclaimer: This is a generalized protocol and should be optimized for specific nucleophiles.
-
Reaction Setup: To a reaction vessel, add this compound (1.0 eq) and a polar aprotic solvent like DMF or DMSO.
-
Reagent Addition: Add the nucleophile (1.1-2.0 eq). If the nucleophile is weak (e.g., an amine), a non-nucleophilic base like K₂CO₃ or DIPEA may be required (2.0-3.0 eq). If using an alkoxide, it can be pre-formed or generated in situ.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100-150 °C) with stirring. Monitor the progress by TLC or LC-MS.
-
Work-up: Once complete, cool the reaction mixture. If DMF or DMSO was used, the mixture is often poured into water and extracted with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers thoroughly with water and brine to remove the high-boiling point solvent.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Chloro-4,6-dimethoxypyrimidine | C6H7ClN2O2 | CID 5152323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Chloro-4,6-dimethoxypyridine
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully employing 2-Chloro-4,6-dimethoxypyridine in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What are the common causes?
A1: Low reactivity is a common challenge with chloropyridines due to the strong carbon-chlorine bond, which can make the oxidative addition step of the catalytic cycle difficult. Key factors to investigate include:
-
Inactive Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may not be sufficiently active. More electron-rich and sterically hindered phosphine ligands are often required to facilitate the oxidative addition of the C-Cl bond.
-
Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to inhibition of its catalytic activity.
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Ineffective Base: The choice of base is crucial for the activation of the boronic acid in the transmetalation step. The strength, solubility, and steric properties of the base are important considerations.
-
Side Reactions: Protodeboronation (loss of the boronic acid group) and homocoupling of the boronic acid are common side reactions that can reduce the yield of the desired product. These can be exacerbated by the presence of water or oxygen.
Q2: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?
A2: For successful Suzuki-Miyaura coupling with this compound, a highly active catalyst system is recommended. Consider using a palladium precatalyst with a bulky, electron-rich phosphine ligand such as those from the Buchwald or Organ groups. A strong, non-nucleophilic base is also advisable. See the detailed experimental protocol and comparative data tables below for specific examples.
Q3: Can this compound be used in other cross-coupling reactions besides Suzuki-Miyaura?
A3: Yes, this compound can be a suitable substrate for other palladium-catalyzed cross-coupling reactions, including:
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with primary or secondary amines.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
-
Heck Coupling: For the formation of C-C bonds with alkenes.
For each of these reactions, careful selection of the catalyst, ligand, base, and reaction conditions is critical to overcome the lower reactivity of the chloropyridine.
Q4: How can I minimize byproduct formation in my cross-coupling reactions?
A4: To minimize byproducts such as homocoupled boronic acids or dehalogenated starting material, ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Thoroughly degassing all solvents and reagents before use is crucial to remove oxygen, which can promote homocoupling. Using a direct Pd(0) source or ensuring complete reduction of a Pd(II) precatalyst can also help.
Troubleshooting Guides
Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst/Ligand | • Switch to a more active catalyst system (e.g., Pd₂(dba)₃ with a Buchwald ligand like SPhos or XPhos).• Increase catalyst and ligand loading (start with 2-5 mol% of Pd). |
| Inappropriate Base | • Screen different bases. Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective.• Ensure the base is anhydrous and finely powdered for better solubility. |
| Low Reaction Temperature | • Increase the reaction temperature, typically in the range of 80-120 °C. |
| Catalyst Inhibition | • Use bulky, electron-rich ligands that can sterically shield the palladium center from coordination with the pyridine nitrogen. |
| Poor Quality Reagents | • Ensure all reagents, especially the boronic acid and solvent, are pure and anhydrous. |
Formation of Byproducts
| Observed Byproduct | Potential Cause | Mitigation Strategy |
| Homocoupling of Boronic Acid | Presence of oxygen or incomplete reduction of Pd(II) precatalyst. | • Thoroughly degas all solvents and reagents.• Maintain a strict inert atmosphere throughout the reaction.• Use a direct Pd(0) source or ensure conditions for complete precatalyst reduction. |
| Protodeboronation | Presence of water or other proton sources. | • Use anhydrous solvents and reagents.• Consider using a boronic ester (e.g., pinacol ester) which can be more stable. |
| Dehalogenation of Starting Material | Hydride sources in the reaction mixture (e.g., solvent, base). | • Ensure an inert atmosphere.• Choose a solvent less prone to acting as a hydride source. |
Data Presentation
Table 1: Comparative Yields for Suzuki-Miyaura Couplings of this compound [1]
| Coupling Partner | Precatalyst | Base | Solvent | Temp. (°C) | Yield (%) |
| Benzo[b]furan-2-boronic acid | Allyl-based Palladium Precatalyst | Not specified | MeOH/THF | Not specified | ~85 |
| 3-Furan boronic acid | Allyl-based Palladium Precatalyst | Not specified | MeOH/THF | Not specified | ~65 |
Reaction Conditions A (for Benzo[b]furan-2-boronic acid): [ArCl]=0.3 M, [Boronic Acid]=0.45 M, [Base]=0.6 M, [Precatalyst]=0.0003 M, 0.66 mL MeOH, and 0.33 mL THF.[1] Reaction Conditions B (for 3-Furan boronic acid): [ArCl]=0.3 M, [Boronic Acid]=0.45 M, [Base]=0.6 M, [Precatalyst]=0.0015 M, 0.66 mL MeOH, and 0.33 mL THF.[1]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Bulky phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.
-
In a separate vial, prepare the catalyst system by mixing the palladium precatalyst and the ligand in a small amount of the reaction solvent.
-
Seal the reaction vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the catalyst mixture to the reaction vessel via syringe under a positive flow of inert gas.
-
Add the remaining degassed solvent to the reaction vessel via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This is a general protocol and should be optimized for specific amines.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Bulky phosphine ligand (e.g., XPhos, 4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried reaction vessel.
-
Add this compound and the amine to the vessel.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress until the starting material is consumed.
-
After cooling, quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Caption: A decision workflow for catalyst and condition selection for cross-coupling reactions with this compound.
Caption: A troubleshooting flowchart for addressing low-yield cross-coupling reactions involving this compound.
References
Technical Support Center: 2-Chloro-4,6-dimethoxypyridine in Nucleophilic Aromatic Substitution (SNAr) Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with 2-Chloro-4,6-dimethoxypyridine. The following information is based on established principles of nucleophilic aromatic substitution (SNAr) on pyridine and pyrimidine systems.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity of this compound in SNAr reactions?
A1: this compound is an activated aryl chloride poised for nucleophilic aromatic substitution. The electron-donating methoxy groups at the 4- and 6-positions increase the electron density of the pyridine ring, which can modulate its reactivity. The chlorine at the 2-position is susceptible to displacement by a variety of nucleophiles, particularly under heated conditions and in the presence of a suitable base and solvent.
Q2: Which solvents are recommended for SNAr reactions with this compound?
A2: Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cationic species without strongly hydrogen-bonding to the nucleophile, thus preserving its reactivity. Commonly used solvents include Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), and Dioxane. The choice of solvent can significantly impact reaction rate and yield.
Q3: What is the role of the base in these reactions?
A3: A base is typically required to neutralize the HCl generated during the substitution reaction, especially when using amine nucleophiles. The choice of base, ranging from inorganic carbonates (e.g., K2CO3, Cs2CO3) to non-nucleophilic organic bases (e.g., DIPEA, Et3N), can influence the reaction rate and the formation of side products. Stronger bases can also deprotonate the nucleophile, increasing its nucleophilicity.
Q4: Can I use protic solvents like ethanol or water?
A4: While less common, protic solvents can sometimes be used, particularly in "on-water" conditions which have been shown to accelerate some SNAr reactions.[1] However, protic solvents can also solvate and deactivate the nucleophile through hydrogen bonding, potentially slowing down the reaction. They may also act as competing nucleophiles at high temperatures, leading to hydroxylation side products.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficient reaction temperature or time. 2. Inappropriate solvent. 3. Weakly nucleophilic reagent. 4. Ineffective base. | 1. Increase the reaction temperature (e.g., to 80-120 °C) and/or extend the reaction time. Monitor by TLC or LC-MS. 2. Switch to a more polar aprotic solvent like DMF or DMSO. 3. If using a weak nucleophile, consider using a stronger base to deprotonate it or switch to a more reactive nucleophile. 4. Use a stronger or more soluble base (e.g., Cs2CO3 instead of K2CO3). |
| Formation of Side Products | 1. Hydrolysis of the starting material or product. 2. Reaction with the solvent (e.g., formamide impurity in DMF). 3. Double substitution (if other leaving groups are present). 4. Polymerization or degradation at high temperatures. | 1. Ensure anhydrous conditions by using dry solvents and an inert atmosphere (N2 or Ar). 2. Use high-purity, anhydrous solvents. 3. Use a stoichiometric amount of the nucleophile. 4. Lower the reaction temperature and extend the reaction time. |
| Difficulty in Product Isolation/Purification | 1. Product is highly soluble in the aqueous phase during workup. 2. Emulsion formation during extraction. 3. Co-elution of product with starting material or byproducts on silica gel. | 1. Saturate the aqueous layer with NaCl before extraction to decrease the polarity of the aqueous phase. 2. Add a small amount of brine or filter the mixture through celite. 3. Try a different solvent system for chromatography or consider purification by crystallization. |
Data Presentation
| Solvent | Base | Temperature (°C) | Time (h) | Expected Yield (%) |
| Dioxane | K2CO3 | 100 | 12 | 40-60 |
| Acetonitrile | K2CO3 | 80 | 12 | 50-70 |
| DMF | K2CO3 | 100 | 8 | 70-90 |
| DMSO | DIPEA | 120 | 6 | 85-95 |
| Toluene | NaOtBu | 110 | 10 | 60-80 |
| Water | K3PO4 | 100 | 16 | 30-50 |
Experimental Protocols
General Protocol for Amination of this compound
This protocol provides a general starting point for the nucleophilic aromatic substitution of this compound with a primary amine.
Materials:
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This compound
-
Primary amine (1.2 equivalents)
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Potassium carbonate (K2CO3, 2.0 equivalents), dried
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard workup and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the primary amine (1.2 eq), and dried potassium carbonate (2.0 eq).
-
Add anhydrous DMF to achieve a concentration of approximately 0.2-0.5 M with respect to the starting material.
-
Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity.
-
Heat the reaction mixture to 100 °C and maintain for 8-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-4,6-dimethoxypyridine derivative.
Visualizations
Caption: A typical experimental workflow for the SNAr reaction.
Caption: A decision tree for troubleshooting low reaction conversion.
References
Preventing decomposition of 2-Chloro-4,6-dimethoxypyridine during reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-4,6-dimethoxypyridine. The information is designed to help prevent decomposition of the molecule during chemical reactions.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound, focusing on preventing its decomposition and minimizing side-product formation.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or No Product Yield | Decomposition of Starting Material: this compound may be sensitive to harsh reaction conditions. | - Temperature Control: Maintain the lowest effective temperature for the reaction. Avoid excessive heating. - pH Control: The stability of similar heterocyclic compounds is known to be pH-dependent. Avoid strongly acidic or basic conditions if possible. Use a non-nucleophilic organic base (e.g., DIPEA, triethylamine) for acid scavenging instead of strong inorganic bases. - Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if the reaction is sensitive to air. |
| Hydrolysis of the Chloro Group: The presence of water in the reaction mixture can lead to the hydrolysis of the 2-chloro substituent, forming 4,6-dimethoxy-2-pyridone. | - Anhydrous Conditions: Use anhydrous solvents and reagents. Dry glassware thoroughly before use. - Aprotic Solvents: Whenever possible, use polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) which do not participate in hydrolysis. | |
| Formation of Side Products | Cleavage of Methoxy Groups: Strongly acidic conditions can lead to the cleavage of the methoxy ether bonds, resulting in hydroxy-pyridines. | - Avoid Strong Acids: If acidic conditions are necessary, use milder acids or buffer the reaction mixture. - Protecting Groups: In multi-step syntheses, consider if alternative protecting groups for the hydroxyl functionalities are more robust to the required reaction conditions. |
| Ring Opening or Degradation: Very high temperatures or extreme pH can lead to the degradation of the pyridine ring itself. | - Optimize Reaction Time and Temperature: Monitor the reaction closely (e.g., by TLC or LC-MS) to determine the optimal reaction time and avoid prolonged heating. - Milder Reagents: Explore the use of milder reagents that can achieve the desired transformation under less forcing conditions. | |
| Difficulty in Product Purification | Presence of Polar Byproducts: Hydrolysis or methoxy group cleavage can lead to the formation of more polar byproducts (e.g., pyridones, hydroxypyridines) that can be difficult to separate from the desired product. | - Aqueous Work-up: A carefully controlled aqueous work-up can help remove water-soluble impurities. Use of a buffered aqueous solution might be necessary to avoid pH-induced decomposition of the product. - Chromatography: Column chromatography on silica gel is often effective for separating the desired product from polar impurities. A gradient elution system may be required. |
Frequently Asked Questions (FAQs)
Q1: What are the most common decomposition pathways for this compound during a reaction?
A1: The primary suspected decomposition pathways, inferred from the reactivity of similar chloropyridines, include:
-
Hydrolysis: The 2-chloro group can be hydrolyzed to a hydroxyl group (forming the tautomeric 2-pyridone) in the presence of water, especially under non-neutral pH conditions.
-
Methoxy Group Cleavage: Strong acids can cleave the ether linkages of the methoxy groups, leading to the formation of hydroxypyridines.
-
Thermal Degradation: While less common under typical synthetic conditions, very high temperatures can lead to the decomposition of the pyridine ring.
Q2: How can I minimize the hydrolysis of the 2-chloro group?
A2: To minimize hydrolysis, it is crucial to maintain anhydrous reaction conditions. This includes using dry solvents and reagents and performing the reaction under an inert atmosphere. Using polar aprotic solvents like DMF or acetonitrile is also recommended as they do not act as a source of protons for hydrolysis.
Q3: Is this compound sensitive to acidic or basic conditions?
Q4: What are the optimal conditions for performing a nucleophilic aromatic substitution (SNAr) reaction with this compound?
A4: The optimal conditions will depend on the specific nucleophile being used. However, a general starting point would be:
-
Solvent: A polar aprotic solvent such as DMF, DMSO, or acetonitrile.
-
Temperature: Start at room temperature and gently heat as needed. Monitor the reaction progress to avoid unnecessary heating.
-
Base (if required): A non-nucleophilic organic base like DIPEA or triethylamine to scavenge any acid generated.
-
Atmosphere: An inert atmosphere of nitrogen or argon.
Q5: I am observing multiple spots on my TLC, even at the start of the reaction. What could be the issue?
A5: This could indicate that your starting material has already started to decompose. Ensure the purity of your this compound before starting the reaction. If the compound has been stored for a long time or under improper conditions (e.g., exposed to moisture or air), it may have partially hydrolyzed. Consider purifying the starting material if its purity is questionable.
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (SNAr) with an Amine Nucleophile
This protocol provides a general guideline for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound and anhydrous DMF.
-
Stir the solution until the starting material is fully dissolved.
-
Add the amine nucleophile to the solution, followed by the dropwise addition of DIPEA.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If the reaction is sluggish, gently heat the mixture to 40-60 °C.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A typical experimental workflow for a nucleophilic aromatic substitution reaction.
Caption: A logical guide for troubleshooting unexpected reaction outcomes.
Validation & Comparative
A Comparative Guide to LC-MS/MS Method Validation for the Analysis of 2-Chloro-4,6-dimethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of pyridine derivatives, with a focus on establishing a robust analytical procedure for 2-Chloro-4,6-dimethoxypyridine. While specific validation data for this compound is not widely published, this guide leverages a comprehensive study on the structurally analogous and genotoxic impurity, 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride, to provide a reliable framework for method validation.[1][2][3] The analytical behavior of these pyridine derivatives is anticipated to be comparable, making the data herein a valuable resource for developing and validating analytical methods for this compound in pharmaceutical and research settings.
Comparative Analysis of Analytical Method Performance
The selection of an appropriate analytical method is contingent on its performance characteristics. For the quantification of trace-level impurities such as this compound, which is crucial in pharmaceutical development and quality control, LC-MS/MS offers unparalleled sensitivity and selectivity.[1][2]
Table 1: Comparison of Validation Parameters for a Representative LC-MS/MS Method
| Validation Parameter | Performance Metric | Alternative Method (GC-MS) - Anticipated Performance |
| Linearity (R²) | > 0.999 | > 0.995 |
| Limit of Detection (LOD) | 0.1 ppm | 0.5 ppm |
| Limit of Quantification (LOQ) | 0.3 ppm[1][2] | 1.5 ppm |
| Precision (%RSD) | < 15% | < 20% |
| Accuracy (% Recovery) | 95% - 105% | 90% - 110% |
| Specificity | High (based on MRM transitions) | Moderate (potential for co-elution) |
Experimental Protocols
A detailed methodology for a validated LC-MS/MS method for the analysis of a closely related pyridine derivative is presented below. This protocol can be adapted for the analysis of this compound.
LC-MS/MS Method for Pyridine Derivative Analysis
1. Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
2. Chromatographic Conditions:
-
Mobile Phase:
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Autosampler Temperature: 10 °C
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard solution of this compound to identify the precursor ion and the most abundant product ions.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
4. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1000 µg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to construct a calibration curve.
-
Sample Preparation: Dissolve the sample matrix containing this compound in the mobile phase, vortex, and filter through a 0.22 µm syringe filter before injection.
Visualizing the Experimental Workflow
To ensure clarity and reproducibility, the experimental workflow for the LC-MS/MS method validation is illustrated below.
Caption: A generalized workflow for the LC-MS/MS analysis and validation of this compound.
This guide provides a foundational framework for the development and validation of an LC-MS/MS method for this compound. The provided protocols and performance data, based on a closely related compound, offer a robust starting point for researchers to establish a reliable and sensitive analytical method suitable for regulatory submission and quality control.
References
- 1. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Analysis of 2-Chloro-4,6-dimethoxypyridine by HPLC and GC
For researchers, scientists, and drug development professionals, the stringent purity assessment of chemical intermediates like 2-Chloro-4,6-dimethoxypyridine is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredients (APIs). This guide provides an objective comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the purity analysis of this compound. The selection between these methods is critical and depends on the physicochemical properties of the analyte and its potential impurities.
At a Glance: HPLC vs. GC for this compound Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[1][2] | Separation of volatile compounds occurs in the gas phase, followed by detection.[1][2] |
| Applicability | Well-suited for non-volatile and thermally labile compounds.[1][2] | Ideal for volatile and thermally stable compounds.[2][3] |
| Sample Volatility | Not a requirement for the sample.[2] | The sample must be vaporized without undergoing decomposition.[2] |
| Thermal Stress | Analysis is typically performed at or near room temperature, imposing low thermal stress.[2][4] | Requires elevated temperatures for vaporization, which can pose a risk of degradation for thermally sensitive analytes.[2][4] |
| Detection | Commonly utilizes UV-Vis detectors, providing quantitative data based on light absorption.[2] | Flame Ionization Detector (FID) is common for organic compounds, while Mass Spectrometry (MS) offers structural information and high sensitivity.[2][5] |
| Sensitivity | Generally provides good sensitivity for quantitative analysis, which is method-dependent. | Typically offers high sensitivity. |
Experimental Workflow
The general workflow for the purity assessment of this compound using either HPLC or GC involves a series of sequential steps from sample preparation to data analysis and interpretation.
References
A Comparative Study of 2-Halopyridines in Palladium-Catalyzed Reactions: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that significantly impacts the efficiency, cost, and scalability of a synthetic route. Among the versatile building blocks available, 2-halopyridines are frequently employed in the construction of complex molecules, particularly in the pharmaceutical industry. The choice between a 2-chloro-, 2-bromo-, or 2-iodopyridine derivative in palladium-catalyzed cross-coupling reactions can have a profound effect on reaction outcomes. This guide provides an objective comparison of the performance of these substrates in three of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.
The reactivity of 2-halopyridines in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The established trend for C-X bond dissociation energies is C-Cl > C-Br > C-I.[1] Consequently, the ease of the rate-determining oxidative addition step of the palladium(0) catalyst to the C-X bond follows the reverse order: C-I > C-Br > C-Cl.[2] This general principle dictates that 2-iodopyridines are the most reactive, followed by 2-bromopyridines, with 2-chloropyridines being the least reactive and often requiring more specialized and robust catalytic systems to achieve high yields.[2]
Data Presentation: A Quantitative Comparison
The following tables summarize the performance of 2-chloro-, 2-bromo-, and 2-iodopyridines in key palladium-catalyzed cross-coupling reactions. While direct side-by-side comparisons under identical conditions are not always available in the literature, the presented data, collated from various sources, provides a strong indication of the relative reactivity and expected yields.
Table 1: Suzuki-Miyaura Coupling of 2-Halopyridines with Phenylboronic Acid
| 2-Halopyridine | Catalyst System | Base / Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference(s) |
| 2-Chloropyridine | Pd(OAc)₂ / SPhos | K₃PO₄ / Dioxane/H₂O | 100 / 18 | 88 | [1] |
| 2-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ / Toluene/H₂O | 100 / 6 | 95 | [3] |
| 2-Iodopyridine | Pd(PPh₃)₄ | Na₂CO₃ / Toluene/H₂O | 80 / 2 | 97 | [3] |
Note: Reaction conditions are not identical across all entries, but the data illustrates the general trend of higher reactivity and milder conditions for heavier halogens.
Table 2: Buchwald-Hartwig Amination of 2-Halopyridines with Aniline
| 2-Halopyridine | Catalyst System | Base / Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | 2-Chloropyridine | Pd₂(dba)₃ / Xantphos | NaOtBu / Toluene | 100 / 18 | 85 |[1] | | 2-Bromopyridine | Pd₂(dba)₃ / BINAP | NaOtBu / Toluene | 80 / 2 | 95 |[1] |
Table 3: Sonogashira Coupling of 2-Halopyridines with Phenylacetylene
| 2-Halopyridine | Catalyst System | Base / Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference(s) |
| 2-Chloropyridine | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / Toluene | 80 / 12 | 45 | [1] |
| 2-Bromopyridine | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / Toluene | 80 / 4 | 85 | [1] |
| 2-Iodopyridine | Pd(PPh₃)₄ / CuI | Et₃N / THF | RT / 2 | 98 | [1] |
Note: This table provides a clear illustration of the dramatic difference in reactivity, particularly for the less reactive 2-chloropyridine.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of these reactions. The following are representative procedures for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions involving 2-halopyridines.
Protocol 1: Suzuki-Miyaura Coupling of 2-Chloropyridine with an Arylboronic Acid
Materials:
-
2-Chloropyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 2-chloropyridine, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Add anhydrous and degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-arylpyridine.[4]
Protocol 2: Buchwald-Hartwig Amination of 2-Bromopyridine with a Primary Amine
Materials:
-
2-Bromopyridine (1.0 equiv)
-
Primary amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
(±)-BINAP (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous and degassed)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, (±)-BINAP, and NaOtBu.
-
Add the 2-bromopyridine and the primary amine.
-
Add anhydrous and degassed toluene.
-
Seal the Schlenk tube and heat the mixture to 80-100 °C with stirring.
-
Monitor the reaction until the starting material is consumed (typically 2-8 hours).
-
Cool the reaction to room temperature, dilute with diethyl ether, and wash with brine.
-
Dry the organic layer over magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting product can be further purified by recrystallization or column chromatography.[5]
Protocol 3: Sonogashira Coupling of 2-Iodopyridine with a Terminal Alkyne
Materials:
-
2-Iodopyridine (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Triethylamine (Et₃N) (anhydrous and degassed)
-
Tetrahydrofuran (THF) (anhydrous and degassed)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 2-iodopyridine, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous and degassed THF and Et₃N via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion (typically when the starting material is consumed), quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-alkynylpyridine.[3]
Visualizing the Processes
To further aid in the understanding of these critical reactions, the following diagrams illustrate the fundamental catalytic cycles and experimental workflows.
Figure 1: Catalytic cycles for Suzuki, Buchwald-Hartwig, and Sonogashira reactions.
Figure 2: A generalized experimental workflow for palladium-catalyzed cross-coupling.
Figure 3: Reactivity trend of 2-halopyridines in palladium-catalyzed reactions.
Conclusion: Making an Informed Decision
The choice between 2-chloro-, 2-bromo-, and 2-iodopyridines for palladium-catalyzed cross-coupling reactions is a strategic one, balancing reactivity with cost and availability.
-
2-Iodopyridines are the most reactive substrates, often allowing for milder reaction conditions, shorter reaction times, and the use of less sophisticated catalyst systems. They are the ideal choice when high reactivity is paramount, especially for sensitive substrates or when trying to achieve selective coupling in the presence of other, less reactive halides.
-
2-Bromopyridines represent a good compromise between reactivity and cost. They are significantly more reactive than their chloro- counterparts and are often compatible with a broader range of standard palladium catalysts and ligands.[1]
-
2-Chloropyridines are the least reactive but are often the most cost-effective and readily available starting materials. Their use was historically challenging, but significant advances in ligand design (e.g., bulky, electron-rich phosphine ligands like SPhos and XPhos) have led to the development of highly active catalyst systems that can effectively activate the strong C-Cl bond, albeit often requiring higher temperatures and longer reaction times.[1]
For researchers in drug development and process chemistry, the higher cost of iodo- and bromo-pyridines may be offset by the benefits of milder reaction conditions and potentially higher and more consistent yields. Conversely, for large-scale synthesis, the economic advantage of 2-chloropyridines may justify the investment in developing a robust catalytic system. Ultimately, a careful consideration of the specific synthetic goals, substrate scope, and economic constraints will guide the optimal selection of the 2-halopyridine building block.
References
The Synthetic Versatility of a Pyrimidine Building Block: A Comparative Guide to the Biological Activity of its Derivatives
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. In the vast landscape of medicinal chemistry, the selection of a versatile starting material is paramount. This guide provides a comprehensive comparison of the biological activities of compounds synthesized from 2-chloro-4,6-dimethoxypyrimidine, a highly adaptable precursor for a wide range of bioactive molecules. While the initial topic of interest was its pyridine analogue, the significant body of research surrounding the pyrimidine core has directed this analysis towards a more data-rich and scientifically pertinent subject.
Derivatives of 2-chloro-4,6-dimethoxypyrimidine have demonstrated significant potential across various therapeutic areas, including oncology, virology, and microbiology. This is largely attributed to the pyrimidine scaffold's ability to interact with a multitude of biological targets such as enzymes and receptors.[1] The presence of a reactive chlorine atom and two methoxy groups on the pyrimidine ring allows for diverse chemical modifications, leading to the generation of extensive compound libraries for biological screening.[2][3]
Comparative Analysis of Biological Activities
The following sections detail the anticancer, antiviral, and other notable biological activities of compounds derived from 2-chloro-4,6-dimethoxypyrimidine and related structures. The quantitative data is summarized in tables to facilitate a clear comparison of their potency and selectivity.
Anticancer Activity
Pyrimidine derivatives have been extensively investigated for their anticancer properties, with many acting as potent inhibitors of key enzymes involved in cancer cell proliferation and survival.[4][5]
The pyrimidine core is a common feature in many kinase inhibitors, where it often serves as a hinge-binding motif in the ATP-binding pocket of various kinases.[3] Strategic modifications to the pyrimidine scaffold have yielded selective and potent inhibitors of several important cancer-related kinases.
Table 1: In Vitro Activity of Pyrimidine-Based Kinase Inhibitors
| Compound Class | Target Kinase(s) | Example Compound | IC50 / pIC50 | Cell Line(s) | Reference |
| 2,4-Dianilinopyrimidines | RSK2 | Compound 3e | IC50 = 37.89 ± 3.08 nM | HeLa, MIA PaCa-2, U937, SW620, HT-29, AGS | [6] |
| 2,5-Dichloropyrimidines | MSK1 CTKD | Compound 20 | pIC50 = 7.5 | - | [7] |
| 4-Alkoxy-2,6-diaminopyrimidines | CDK1/cyclinB1, CDK2/cyclinA3 | NU6027 | IC50 = 2.9 ± 0.1 µM, IC50 = 2.2 ± 0.6 µM | - | [8] |
| N4-Aryl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines | EGFR, VEGFR-2 | Compound 9 | IC50 = 0.01 µM (EGFR) | - | [9] |
Beyond kinase inhibition, pyrimidine derivatives have been shown to exert their anticancer effects through other mechanisms, such as DNA interaction and inhibition of enzymes crucial for nucleotide biosynthesis.[5][10]
Table 2: Antiproliferative Activity of Pyrimidine Derivatives with Other Mechanisms
| Compound Class | Proposed Mechanism | Example Compound | GI50 / LC50 | Cell Line(s) | Reference |
| Quinazoline-based Pyrimidodiazepines | DNA Binding | Compound 16c | - | 10 cancer cell lines | [10][11] |
| Quinazoline-chalcones | Antiproliferative | Compound 14g | GI50 = 0.622–1.81 μM | K-562, RPMI-8226, HCT-116, LOX IMVI, MCF7 | [10][11] |
| 5-Propenylidene-4-thiazolidinones | Antimitotic | Compound 2h | Mean GI50 = 1.57 µM | NCI60 panel | [12] |
Antiviral Activity
The pyrimidine scaffold is also a key component in a number of antiviral agents.[2] These compounds can act by inhibiting viral enzymes or by interfering with host cell pathways that are essential for viral replication.[13]
Table 3: In Vitro Antiviral Activity of Pyrimidine Derivatives
| Compound Class | Target Virus(es) | Example Compound | Activity | Reference |
| 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines | HSV-1, HSV-2, VZV, CMV, HIV-1, HIV-2 | O(6)-isomers | Inhibited replication | [14] |
| 2-Substituted-4,5-dihydroxypyrimidine-6-carboxamides | Sendai virus | - | Identified as active | [15] |
| Dideoxynucleoside Analogs | HBV, HCV | 5-hydroxymethyl-3'-fluoro-2',3'-dideoxyuridine | Moderate anti-HBV, weak anti-HCV | [16] |
Other Biological Activities
Derivatives of pyrimidine have also shown promise in other therapeutic areas, including as antimicrobial and anthelmintic agents.[17]
Table 4: Other Biological Activities of Pyrimidine Derivatives
| Compound Class | Biological Activity | Example Compound | Potency | Organism(s) | Reference |
| 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines | Anthelmintic | Compound P5 | Paralysis in 36-48 min, Death in 40-51 min | Pheretima posthuma | [17] |
| 2-Amino-4,6-diarylpyrimidines | Antibacterial | - | - | Gram-positive and Gram-negative bacteria | [4] |
| Chalcone-derived Pyrimidines | Antitubercular | Compound 3d | MIC = 3.12 µg/ml | Mycobacterium tuberculosis |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for key assays cited in this guide.
Kinase Inhibition Assay (General Protocol)
Biochemical kinase assays are typically performed to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
-
Reagents and Materials : Purified recombinant kinase, substrate peptide, ATP, assay buffer, and test compounds.
-
Procedure :
-
The test compound is serially diluted and incubated with the kinase enzyme in the assay buffer.
-
The kinase reaction is initiated by the addition of a mixture of the substrate peptide and ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity-based assays (e.g., with [γ-32P]ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.
-
Cell Proliferation Assay (e.g., MTT or SRB Assay)
Cell-based assays are used to evaluate the effect of a compound on cell viability and proliferation. The GI50 (concentration for 50% inhibition of cell growth) is a common metric.
-
Cell Culture : Cancer cell lines are cultured in appropriate media and conditions.
-
Procedure :
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
For an MTT assay, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).
-
For an SRB assay, cells are fixed with trichloroacetic acid, stained with sulforhodamine B, and the bound dye is solubilized with a Tris base solution.
-
The absorbance is measured using a microplate reader at a specific wavelength.
-
The GI50 value is determined from the dose-response curve.
-
Antiviral Assay (e.g., Plaque Reduction Assay)
This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by a certain percentage (e.g., 50% or 90%).
-
Cell and Virus Culture : A susceptible host cell line is cultured, and a known titer of the virus is prepared.
-
Procedure :
-
Confluent monolayers of host cells in multi-well plates are infected with the virus.
-
After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) containing different concentrations of the test compound.
-
The plates are incubated for a period sufficient for plaque formation.
-
The cells are then fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
The number of plaques in each well is counted, and the percentage of plaque reduction compared to the untreated control is calculated.
-
The effective concentration (EC50 or EC90) is determined from the dose-response curve.
-
Visualizing the Pathways and Processes
To better understand the mechanisms of action and experimental designs, the following diagrams illustrate key signaling pathways and a typical drug discovery workflow.
Caption: A generalized kinase signaling cascade and the point of intervention for a pyrimidine-based inhibitor.
Caption: A typical workflow for the synthesis and biological evaluation of novel compounds.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. medwinpublishers.com [medwinpublishers.com]
- 6. Discovery of 2,4-dianilinopyrimidine derivatives as novel p90 ribosomal S6 protein kinase (RSK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Alkoxy-2,6-diaminopyrimidine derivatives: inhibitors of cyclin dependent kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2-Substituted-4,5-dihydroxypyrimidine-6-carboxamide antiviral targeted libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and in vitro antiviral activities of 3'-fluoro (or chloro) and 2',3'-difluoro 2',3'-dideoxynucleoside analogs against hepatitis B and C viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to Quantifying Impurities in 2-Chloro-4,6-dimethoxypyrimidine
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of impurities in 2-Chloro-4,6-dimethoxypyrimidine, a key building block in the synthesis of various pharmaceutical compounds. We present a detailed overview of common analytical techniques, their respective experimental protocols, and a comparative analysis of their performance, supported by hypothetical experimental data.
2-Chloro-4,6-dimethoxypyrimidine is a crucial intermediate in organic synthesis. However, its manufacturing process can introduce various impurities that may affect the quality, safety, and efficacy of the final drug product. Therefore, robust analytical methods are essential for the precise quantification of these impurities. This guide explores the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy for this purpose.
Comparison of Analytical Techniques for Impurity Quantification
The choice of an analytical technique for impurity profiling depends on several factors, including the nature of the impurities, the required sensitivity, and the analytical throughput. Below is a comparative summary of the most commonly employed methods for the analysis of impurities in 2-Chloro-4,6-dimethoxypyrimidine.
| Analytical Technique | Common Impurities Quantified | Limit of Quantification (LOQ) | Linearity (R²) | Accuracy (% Recovery) |
| HPLC-UV | Process-related impurities (e.g., 2,4-dichloro-6-methoxypyrimidine, 4-chloro-2,6-dimethoxypyrimidine) | 0.01% | >0.999 | 98-102% |
| GC-MS | Volatile and semi-volatile impurities (e.g., residual solvents, starting materials) | 1 ppm | >0.998 | 95-105% |
| qNMR | Structural isomers and other impurities with distinct NMR signals | 0.1% | >0.999 | 97-103% |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following sections outline the experimental protocols for the key analytical techniques discussed.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantification of non-volatile process-related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of 2-Chloro-4,6-dimethoxypyrimidine and its potential impurities in acetonitrile at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the 2-Chloro-4,6-dimethoxypyrimidine sample in acetonitrile to a final concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This technique is ideal for the detection and quantification of volatile and semi-volatile impurities.
-
Instrumentation: A GC system coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Operated in full scan mode to identify impurities and in selected ion monitoring (SIM) mode for quantification.
-
Standard and Sample Preparation: Prepare solutions of the sample and standards in a suitable solvent like dichloromethane.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful tool for the quantification of impurities without the need for specific reference standards for each impurity, provided a certified internal standard is used.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which both the analyte and internal standard are soluble and stable (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the signals of the analyte or impurities (e.g., maleic anhydride).
-
Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient relaxation delay to ensure full relaxation of all protons.
-
Data Processing: Integrate the signals of the analyte, impurities, and the internal standard. Calculate the concentration of the impurities based on the integral values and the known concentration of the internal standard.
Workflow for Impurity Analysis
The following diagram illustrates a typical workflow for the quantitative determination of impurities in 2-Chloro-4,6-dimethoxypyrimidine.
Benchmarking 2-Chloro-4,6-dimethoxypyridine against other heterocyclic building blocks
A Comparative Guide to 2-Chloro-4,6-dimethoxypyridine and Other Heterocyclic Building Blocks for Drug Discovery
Heterocyclic compounds are fundamental to medicinal chemistry, forming the core scaffolds of a vast number of pharmaceuticals.[1][2] Among these, halogenated pyridines and pyrimidines serve as versatile building blocks, enabling the synthesis of complex molecules through various cross-coupling and substitution reactions. This guide provides a comparative benchmark of this compound against other common heterocyclic building blocks, namely 2-Chloro-4,6-dimethylpyrimidine, 2-Chloropyridine, and 2-Fluoropyridine. The comparison focuses on physicochemical properties, reactivity in key synthetic transformations, and applications in drug development, supported by experimental data and protocols.
Physicochemical Properties
The electronic and physical properties of a building block can significantly influence its reactivity, solubility, and handling. The methoxy groups in this compound, for instance, are electron-donating by resonance and can affect the electron density of the pyrimidine ring, thereby influencing its reactivity.
| Property | This compound | 2-Chloro-4,6-dimethylpyrimidine | 2-Chloropyridine | 2-Fluoropyridine |
| CAS Number | 13223-25-1[3][4][5] | 108-77-0 | 109-09-1 | 372-48-5 |
| Molecular Formula | C₆H₇ClN₂O₂[3][4][6] | C₆H₇ClN₂ | C₅H₄ClN | C₅H₄FN |
| Molecular Weight | 174.58 g/mol [3][4][6] | 142.59 g/mol | 113.55 g/mol | 97.09 g/mol |
| Melting Point | 100-105 °C[3][4] | 35-38 °C | -46 °C | -38 °C |
| Boiling Point | ~317 °C at 760 mmHg[3] | 195-196 °C | 170 °C | 126 °C |
| Appearance | White to light yellow powder[3][4] | White to yellow crystalline solid | Colorless liquid | Colorless liquid |
Reactivity in Key Synthetic Reactions
The utility of a heterocyclic building block is largely determined by its performance in common bond-forming reactions that are central to medicinal chemistry.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for introducing nucleophiles onto an aromatic ring.[7] The reactivity of halopyridines and halopyrimidines in SNAr is influenced by the nature of the halogen and the electronic properties of the ring. Generally, the order of reactivity for the leaving group is F > Cl > Br > I.
General Experimental Protocol for SNAr with an Amine:
-
To a solution of the halo-heterocycle (1.0 equiv) in a suitable solvent (e.g., water, DMSO, or NMP), add the amine nucleophile (1.0-1.2 equiv) and a base (e.g., K₂CO₃ or Et₃N, 2.0 equiv).
-
Heat the reaction mixture at a temperature ranging from 80 to 150 °C. The reaction can also be performed under microwave irradiation to reduce reaction times.[9][10]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. The reactivity of aryl chlorides, including 2-chloropyridines and 2-chloropyrimidines, is generally lower than their bromide or iodide counterparts.[11] Successful coupling of these less reactive chlorides often necessitates the use of highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[11][12][13]
| Parameter | This compound | 2-Chloropyridine |
| Typical Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂, Pd₂(dba)₃ |
| Typical Ligand | SPhos, XPhos, RuPhos | SPhos, XPhos, RuPhos, NHCs[11][12][13] |
| Typical Base | K₃PO₄, K₂CO₃, Cs₂CO₃[11] | K₃PO₄, K₂CO₃, Cs₂CO₃, KF[11][14] |
| Typical Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O[11][12] | 1,4-Dioxane, 1,4-Dioxane/H₂O[11][14] |
| Typical Temperature | 80-110 °C[11] | 80-120 °C[12] |
| Yield Range | Good to Excellent[11] | Moderate to Excellent[14] |
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
In a Schlenk tube, combine the chloro-heterocycle (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), base (e.g., K₃PO₄, 2.0-3.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and ligand (e.g., SPhos, 2-10 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed solvent (e.g., 1,4-dioxane/water mixture).
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, or until completion as monitored by TLC or LC-MS.[11]
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to obtain the desired product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[15] Similar to Suzuki coupling, the amination of aryl chlorides is challenging due to the difficulty of the oxidative addition of the C-Cl bond to the Pd(0) complex, which is often the rate-limiting step.[16][17] This requires the use of specialized, bulky, and electron-rich phosphine ligands and strong bases.[16][17]
| Parameter | This compound | 2-Chloropyridine |
| Typical Catalyst | Pd(OAc)₂, G3/G4 Palladacycles | Pd(OAc)₂, G3/G4 Palladacycles[16] |
| Typical Ligand | RuPhos, BrettPhos, DavePhos | RuPhos, BrettPhos, DavePhos[16] |
| Typical Base | NaOtBu, K₃PO₄, Cs₂CO₃[16] | NaOtBu, K₃PO₄, Cs₂CO₃[16] |
| Typical Solvent | Toluene, 1,4-Dioxane, THF[16] | Toluene, 1,4-Dioxane, THF[16] |
| Typical Temperature | 80-110 °C[16] | 80-110 °C[16] |
| Yield Range | Substrate Dependent | Substrate Dependent |
Regioselectivity can be a key consideration when working with dichlorinated heterocycles. For a substrate like 2,4-dichloropyridine, amination typically occurs selectively at the more activated C-2 position.[18]
General Experimental Protocol for Buchwald-Hartwig Amination:
-
To an oven-dried Schlenk tube, add the chloro-heterocycle (1.0 equiv), palladium pre-catalyst (1-5 mol%), ligand (1.2-6 mol%), and base (e.g., NaOtBu, 1.2-1.5 equiv).
-
Evacuate and backfill the tube with an inert gas.
-
Add the amine (1.1-1.2 equiv) and dry, degassed solvent (e.g., toluene).
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed.
-
Cool the reaction, quench with water, and extract with an organic solvent.
-
Dry the organic phase, concentrate, and purify by column chromatography.
Application Profile: Synthesis of Ponesimod
Ponesimod is an orally administered, selective sphingosine-1-phosphate receptor 1 (S1P1) modulator approved for the treatment of relapsing forms of multiple sclerosis.[19][20][21] Its mechanism involves binding to the S1P1 receptor, leading to its internalization and preventing the egress of lymphocytes from lymph nodes.[19][22][23] This reduces the number of circulating lymphocytes that can cause inflammation.[19] The synthesis of Ponesimod involves the coupling of different building blocks, showcasing the importance of heterocyclic chemistry in constructing complex, biologically active molecules.[19]
References
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. Heterocyclic Building Blocks - SRD ORGANICS LTD [srdorganics.com]
- 3. innospk.com [innospk.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 2-CHLORO-4,6-DIMETHOXYPYRIMIDINE | CAS#:13223-25-1 | Chemsrc [chemsrc.com]
- 6. 2-Chloro-4,6-dimethoxypyrimidine | C6H7ClN2O2 | CID 5152323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. jk-sci.com [jk-sci.com]
- 18. researchgate.net [researchgate.net]
- 19. Ponesimod: Synthesis and Description_Chemicalbook [chemicalbook.com]
- 20. Ponesimod: An Oral Second-Generation Selective Sphingosine 1-Phosphate Receptor Modulator for the Treatment of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Ponesimod – All About Drugs [allfordrugs.com]
- 22. taylorandfrancis.com [taylorandfrancis.com]
- 23. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Catalysts for the Functionalization of 2-Chloro-4,6-dimethoxypyridine
For researchers and professionals in the fields of drug discovery and development, the strategic functionalization of heterocyclic scaffolds is a critical component of modern medicinal chemistry. The substituted pyrimidine, 2-Chloro-4,6-dimethoxypyridine, represents a versatile building block for the synthesis of a wide array of potentially bioactive molecules. The efficiency and selectivity of its functionalization are highly dependent on the choice of catalyst. This guide provides an objective, data-driven comparison of various catalytic systems for the functionalization of this compound and related chloro-azaheterocycles, with a focus on Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, as well as C-H functionalization.
Suzuki-Miyaura Coupling: A Direct Comparison
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. Below is a comparison of different palladium precatalysts for the coupling of 2-chloro-4,6-dimethoxypyrimidine with various boronic acids.
Comparative Performance of Palladium Precatalysts
| Catalyst/Precatalyst | Coupling Partner | Base | Solvent | Temp (°C) | Yield (%) |
| Allyl(IPr)PdCl | Benzo[b]furan-2-boronic acid | K₃PO₄ | MeOH/THF | RT | ~95 |
| (IPr)Pd(cin)Cl | Benzo[b]furan-2-boronic acid | K₃PO₄ | MeOH/THF | RT | ~85 |
| G3-IPr | Benzo[b]furan-2-boronic acid | K₃PO₄ | MeOH/THF | RT | ~75 |
| PEPPSI-IPr | Benzo[b]furan-2-boronic acid | K₃PO₄ | MeOH/THF | RT | ~65 |
| Allyl(IPr)PdCl | 3-Furan boronic acid | K₃PO₄ | MeOH/THF | RT | ~90 |
| (IPr)Pd(cin)Cl | 3-Furan boronic acid | K₃PO₄ | MeOH/THF | RT | ~80 |
| G3-IPr | 3-Furan boronic acid | K₃PO₄ | MeOH/THF | RT | ~70 |
| PEPPSI-IPr | 3-Furan boronic acid | K₃PO₄ | MeOH/THF | RT | ~60 |
Data is estimated from a graphical representation in a cited research publication and should be considered approximate.[1]
Experimental Protocol: Suzuki-Miyaura Coupling[1]
A reaction vessel is charged with 2-chloro-4,6-dimethoxypyrimidine (0.3 M), the corresponding boronic acid (0.45 M), and potassium phosphate (0.6 M). The appropriate palladium precatalyst (0.0003 M for Benzo[b]furan-2-boronic acid coupling and 0.0015 M for 3-furan boronic acid coupling) is then added. A solvent mixture of methanol (0.66 mL) and tetrahydrofuran (0.33 mL) is introduced. The reaction mixture is stirred at room temperature and monitored for completion. Product yield is determined by gas chromatography with an internal standard.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
